Anti-MRSA agent 6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11F2N3 |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
2,5-difluoro-N-[(E)-quinolin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C16H11F2N3/c17-13-5-6-14(18)16(8-13)21-20-10-11-7-12-3-1-2-4-15(12)19-9-11/h1-10,21H/b20-10+ |
InChI Key |
PPFKQUSDPLHQGP-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=N/NC3=C(C=CC(=C3)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NNC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
"Anti-MRSA agent 6" mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Anti-MRSA agent 6 (Compound 3q6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the development of novel therapeutic agents. One such compound, identified as this compound (also referred to as compound 3q6), has emerged from research into quinoline-3-carbaldehyde hydrazone derivatives. This technical guide synthesizes the available scientific information on its core mechanism of action, supported by quantitative data, relevant experimental protocols, and visual diagrams to elucidate its biochemical interactions and the workflow of its scientific validation. The primary mechanism, as suggested by molecular modeling, involves the inhibition of DNA topoisomerase IV, a critical enzyme for bacterial DNA replication.
Introduction to this compound
This compound is a synthetic compound belonging to the quinoline-3-carbaldehyde hydrazone class of molecules. It was identified and described in a 2020 study by Puskullu M.O., et al., published in Bioorganic Chemistry. The research focused on synthesizing a series of these derivatives and evaluating their antimicrobial and antiproliferative activities. Compound 3q6 demonstrated notable potency against methicillin-resistant S. aureus (MRSA), marking it as a compound of interest for further investigation.
The general class of quinoline hydrazone derivatives is known for a diverse range of biological activities, and their antibacterial actions are often attributed to the inhibition of essential bacterial enzymes. Potential targets for this class of compounds include DNA gyrase, DNA topoisomerase IV, and enzymes involved in cell wall synthesis, such as glucosamine-6-phosphate synthase.
Core Mechanism of Action: Inhibition of DNA Topoisomerase IV
The primary mechanism of action for this compound, as elucidated by in silico studies, is the inhibition of bacterial DNA topoisomerase IV. This enzyme plays an essential role in DNA replication, specifically in decatenating (unlinking) daughter chromosomes following replication. Inhibition of this enzyme leads to entanglement of the DNA, subsequent interruption of cell division, and ultimately, bacterial cell death.
Molecular docking simulations performed in the foundational study revealed a specific, high-affinity interaction between this compound and the active site of S. aureus DNA topoisomerase IV (PDB: 3FV5). The study highlights the formation of a critical hydrogen bond, with a length of 2.10 Å, between the nitrogen atom of the quinoline ring in compound 3q6 and the amino acid residue Arginine 132 (ARG132) of the enzyme.[1][2][3][4][5][6] This interaction is believed to be key to stabilizing the drug-enzyme complex and inhibiting its function.
Signaling Pathway Diagram
The following diagram illustrates the proposed inhibitory action of this compound on the bacterial DNA replication cycle.
Caption: Proposed mechanism of action for this compound via inhibition of DNA Topoisomerase IV.
Quantitative Data Summary
This compound (compound 3q6) was evaluated for its antimicrobial efficacy against a panel of Gram-positive and Gram-negative bacteria. The primary method used was broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The compound also underwent cytotoxicity screening against human cancer cell lines.
| Organism/Cell Line | Strain | Test Type | Result (µg/mL) | Reference |
| S. aureus (MRSA Isolate) | Not Specified | MIC | 16 | [1] |
| S. aureus | ATCC 29213 | MIC | 16 | MedChemExpress |
| E. faecalis | ATCC 29212 | MIC | 32 | MedChemExpress |
| E. faecalis (Isolate) | Not Specified | MIC | 64 | MedChemExpress |
| E. coli | ATCC 25922 | MIC | 256 | MedChemExpress |
| E. coli (Isolate) | Not Specified | MIC | 256 | MedChemExpress |
| P. aeruginosa | ATCC 27853 | MIC | 128 | MedChemExpress |
| Human Breast Cancer | MCF-7 | Cytotoxicity | Low Cytotoxicity at 100 µM | [1] |
| Human Lung Cancer | A549 | Cytotoxicity | Low Cytotoxicity at 100 µM | [1] |
Note: The full dataset for all 22 synthesized compounds is available in the primary literature (Puskullu et al., 2020). The data presented here focuses on the results for compound 3q6.
Experimental Protocols
The following are detailed methodologies based on standard laboratory procedures for the key experiments cited in the evaluation of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining Minimum Inhibitory Concentrations.
-
Preparation of Bacterial Inoculum:
-
Select three to five isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is from 256 µg/mL down to 0.5 µg/mL.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only, no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
In Vitro Cytotoxicity: MTT Assay
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the effect of the compound on the viability of mammalian cell lines (e.g., A549 and MCF-7).
-
Cell Culture and Seeding:
-
Culture A549 and MCF-7 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin and seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO and then dilute to final concentrations in the cell culture medium. The final DMSO concentration should be non-toxic (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., up to 100 µM).
-
Include untreated control wells (cells with medium only) and blank wells (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Visualized Workflows
Workflow for Antimicrobial Evaluation
The diagram below outlines the logical progression from compound synthesis to the determination of its antimicrobial and cytotoxic profile.
Caption: Experimental and computational workflow for the evaluation of this compound.
Conclusion
This compound (compound 3q6) represents a promising lead compound from the quinoline-3-carbaldehyde hydrazone class. Its antibacterial activity against MRSA is notable, and its mechanism is hypothesized to proceed via the targeted inhibition of DNA topoisomerase IV, a validated and effective target for antibiotics. The low in vitro cytotoxicity of the compound further enhances its therapeutic potential. Future research should focus on experimental validation of this proposed mechanism, further exploration of the structure-activity relationship (SAR) to optimize potency, and in vivo efficacy studies to assess its performance in a preclinical setting.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Target Identification of Anti-MRSA Agent 6 in S. aureus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-MRSA (Methicillin-resistant Staphylococcus aureus) agent 6, also identified as compound 3q6 in the primary literature. It details its antimicrobial activity, proposed molecular target, and the experimental methodologies used for its characterization and target identification.
Introduction
Anti-MRSA agent 6 is a novel quinoline-3-carbaldehyde hydrazone derivative that has demonstrated potent activity against MRSA. The emergence of multidrug-resistant bacteria, particularly MRSA, necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. This guide focuses on the current understanding of this compound and its putative interaction with its molecular target in S. aureus, DNA topoisomerase IV.
Data Presentation
The following tables summarize the quantitative data available for this compound and its related compounds as reported in the literature.
Table 1: Antimicrobial Activity of Quinoline-3-Carbaldehyde Hydrazone Derivatives
| Compound | S. aureus ATCC 29213 (MIC, µg/mL) | MRSA (Clinical Isolate) (MIC, µg/mL) | E. faecalis ATCC 29212 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) |
| 3q6 (this compound) | 16 | 16 | 32 | 256 | 128 |
| 3q5 | - | 16 | - | - | - |
| Ciprofloxacin | 0.25 | 4 | 0.5 | 0.015 | 0.25 |
| Ampicillin | 0.125 | >256 | 0.5 | 4 | >256 |
Data for compounds 3q5 and 3q6 against MRSA are from Puskullu MO, et al. (2020).[1][2] Data for other strains for compound 3q6 are from publicly available databases.
Table 2: Cytotoxicity Data of this compound
| Cell Line | Concentration (µM) | Cell Viability (%) |
| MCF-7 (Human breast adenocarcinoma) | 100 | >90 |
| A549 (Human lung carcinoma) | 100 | >90 |
This data indicates low cytotoxicity for this compound at a concentration of 100 µM.[1][2]
Proposed Target and Mechanism of Action
Computational studies have identified DNA topoisomerase IV as the putative molecular target of this compound in S. aureus.
The Role of DNA Topoisomerase IV in S. aureus
DNA topoisomerase IV is a type II topoisomerase essential for bacterial DNA replication and cell division. Its primary function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for proper chromosome segregation into daughter cells. Inhibition of DNA topoisomerase IV leads to the accumulation of catenated DNA, preventing cell division and ultimately causing bacterial cell death.
Proposed Mechanism of Inhibition
Molecular docking studies suggest that this compound binds to the active site of DNA topoisomerase IV. Specifically, it is proposed that the quinoline nitrogen of the compound forms a hydrogen bond with the amino acid residue ARG132 of the ParC (GrlA) subunit of the enzyme.[1][2] This interaction is believed to stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks.
Experimental Protocols
This section details the methodologies for the synthesis, antimicrobial and cytotoxicity evaluation, and target identification of this compound.
Synthesis of Quinoline-3-carbaldehyde Hydrazone Derivatives (e.g., this compound)
This protocol describes a general method for synthesizing quinoline-3-carbaldehyde hydrazone derivatives.
-
Step 1: Synthesis of Hydrazide. A mixture of an appropriate ester and hydrazine hydrate in ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazide.
-
Step 2: Synthesis of Hydrazone. Equimolar amounts of the synthesized hydrazide and a substituted quinoline-3-carbaldehyde are dissolved in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for several hours. After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized to obtain the pure hydrazone derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: S. aureus strains are grown on Mueller-Hinton agar (MHA) plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in Mueller-Hinton broth (MHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The test compounds are serially diluted (2-fold) in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Evaluation: MTT Assay
The cytotoxicity of the compounds is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on human cell lines such as MCF-7 and A549.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Target Identification: Molecular Docking
Molecular docking studies are performed to predict the binding mode of the compounds to their putative target.
-
Preparation of Receptor and Ligand: The 3D crystal structure of S. aureus DNA topoisomerase IV (e.g., PDB ID: 3FV5) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (this compound) is built and optimized using a molecular modeling software.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to perform the docking simulation. The active site of the enzyme is defined as the binding site for the ligand.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.
Target Validation: In Vitro DNA Topoisomerase IV Decatenation Assay
This assay is used to experimentally validate the inhibitory effect of the compound on the enzymatic activity of DNA topoisomerase IV.
-
Reaction Setup: The reaction mixture contains purified S. aureus DNA topoisomerase IV, kinetoplast DNA (kDNA - a network of interlocked DNA minicircles), and assay buffer in the presence of ATP.
-
Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Analysis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis. In the absence of an inhibitor, the enzyme will decatenate the kDNA into individual minicircles, which will migrate into the gel. An effective inhibitor will prevent this decatenation, and the kDNA will remain as a high molecular weight complex in the loading well.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the identification and validation of the target of a novel antibacterial agent.
Conclusion
This compound represents a promising lead compound in the development of new treatments for MRSA infections. The computational identification of DNA topoisomerase IV as its likely target provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a roadmap for the validation of this target and the further characterization of this and related compounds. Future work should focus on the experimental confirmation of DNA topoisomerase IV inhibition and the exploration of the structure-activity relationship of this class of quinoline-3-carbaldehyde hydrazone derivatives to optimize their antimicrobial efficacy and pharmacokinetic properties.
References
In-Depth Technical Guide: Biological Activity of Anti-MRSA Agent 6 (Polymer 6) Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Anti-MRSA agent 6, a lipidated antimicrobial guanidinylate polycarbonate, with a focus on its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to support further research and development.
Executive Summary
This compound, identified in the literature as "polymer 6," is a synthetic polymer designed to mimic host-defense peptides. It exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the rapid disruption of the bacterial cell membrane, leading to a bactericidal effect with a low propensity for inducing resistance.[1][2] This guide consolidates the currently available data on its anti-MRSA activity and provides standardized protocols for its evaluation.
Quantitative Biological Activity
The antimicrobial efficacy of this compound has been quantified against a standard MRSA strain. While extensive data against a broad panel of clinical MRSA isolates is not yet publicly available, the existing data provides a strong foundation for its potential as an anti-MRSA therapeutic.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against MRSA
| Parameter | Concentration (µg/mL) | Bacterial Strain |
| Minimum Inhibitory Concentration (MIC) | 6 | MRSA |
| Minimum Bactericidal Concentration (MBC) | 8 | MRSA[2] |
Table 2: Hemolytic Activity and Selectivity Index of this compound
| Parameter | Value |
| 50% Hemolytic Concentration (HC50) | 100 µg/mL[2] |
| Selectivity Index (HC50/MIC) | 16.6[2] |
Table 3: Time-Kill Kinetics of this compound against MRSA
| Concentration (relative to MIC) | Time to Eradication |
| 4x MIC | 180 minutes[2] |
| 8x MIC | 120 minutes[2] |
| 16x MIC | 120 minutes[2] |
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the bacterial cell membrane. This is a hallmark of many host-defense peptides and their synthetic mimics. The cationic nature of the polymer is thought to facilitate its interaction with the negatively charged components of the MRSA cell envelope.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-MRSA activity of novel compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against MRSA.
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in an appropriate solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture MRSA on a suitable agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add the prepared MRSA inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control (inoculum without agent) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the MRSA.
Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
Protocol:
-
Following MIC Determination: After determining the MIC, select the wells showing no visible growth.
-
Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and spread onto an appropriate agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% survival of the initial inoculum (a ≥99.9% reduction in CFU/mL).
Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.
Caption: Workflow for a time-kill assay.
Protocol:
-
Inoculum Preparation: Prepare a standardized MRSA suspension in CAMHB as described for the MIC assay.
-
Exposure: Add this compound at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x, 16x MIC) to separate tubes containing the MRSA suspension. Include a growth control without the agent.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
Neutralization and Plating: Immediately perform serial dilutions of the aliquots in a suitable neutralizing broth to inactivate the antimicrobial agent. Plate the dilutions onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
MRSA Biofilm Eradication Assay
This protocol assesses the ability of an antimicrobial agent to eradicate a pre-formed MRSA biofilm.
Protocol:
-
Biofilm Formation: Grow MRSA in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
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Treatment: Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a control with no agent.
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Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Quantification of Viable Cells: Wash the wells again with PBS. The remaining viable bacteria in the biofilm can be quantified using various methods, such as:
-
Crystal Violet Staining: To assess total biofilm mass.
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Resazurin or MTT Assay: To measure metabolic activity, which correlates with cell viability.
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Sonication and CFU Counting: To physically dislodge the biofilm and determine the number of viable cells by plating.
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Signaling Pathways
Current research indicates that the primary mechanism of action for this compound is the direct disruption of the bacterial membrane.[1][2] There is currently no evidence to suggest that it significantly interacts with or modulates specific intracellular signaling pathways in MRSA. Its rapid, lytic action is characteristic of membrane-active agents.
Conclusion
This compound (polymer 6) demonstrates significant potential as a novel antimicrobial agent against MRSA. Its rapid, bactericidal activity, coupled with a low propensity for resistance development, makes it a promising candidate for further investigation. Future research should focus on evaluating its efficacy against a broad panel of clinical MRSA isolates, including strains with diverse resistance profiles, to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such evaluations.
References
Technical Guide: Antibacterial Spectrum of Anti-MRSA Agent 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of Anti-MRSA agent 6, also identified as compound 3q6. The information presented herein is collated from publicly available data and is intended to support research and development efforts in the field of antimicrobial agents.
Quantitative Antibacterial Activity
This compound has demonstrated a notable spectrum of activity, with potent action against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria are summarized below.
| Bacterial Strain | Type | ATCC Strain | Isolate | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ATCC 29213 | - | 16[1][2] |
| Staphylococcus aureus | Gram-positive | - | Clinical Isolate | 16[1][2] |
| Enterococcus faecalis | Gram-positive | ATCC 29212 | - | 32[1][2] |
| Enterococcus faecalis | Gram-positive | - | Clinical Isolate | 64[1][2] |
| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | - | 128[1][2] |
| Escherichia coli | Gram-negative | ATCC 25922 | - | 256[1][2] |
| Escherichia coli | Gram-negative | - | Clinical Isolate | 256[1][2] |
Potential Mechanism of Action
This compound is a quinoline-3-carbaldehyde hydrazone derivative.[3] Compounds of this class are known to exert their antibacterial effects through various mechanisms. Molecular docking studies have suggested that this compound may target bacterial DNA topoisomerase IV. Specifically, it is proposed that the quinoline nitrogen of the compound forms a hydrogen bond with the ARG132 residue in the active site of DNA topoisomerase IV.[3][4] Inhibition of this essential enzyme disrupts DNA replication, leading to bacterial cell death. Other potential mechanisms of action for quinoline hydrazone derivatives include the inhibition of DNA gyrase, glucosamine-6-phosphate synthase, and enzymes involved in fatty acid synthesis like enoyl ACP reductase and 3-ketoacyl ACP synthase.[5][6]
Caption: Potential mechanisms of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (as listed in the table)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of a 2x working stock solution of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in the desired final concentration of the agent and bacteria.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Caption: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assessment by MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro cytotoxicity of this compound against mammalian cell lines.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to this compound.
Materials:
-
MCF-7 and A549 human cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the A549 or MCF-7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound (e.g., 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent, typically DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikerisim.trakya.edu.tr [acikerisim.trakya.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Efficacy of Anti-MRSA Agent 6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the in vitro efficacy of "Anti-MRSA agent 6," also identified as compound 3q6, against Methicillin-Resistant Staphylococcus aureus (MRSA). The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the proposed mechanism of action, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery.
Executive Summary
This compound (compound 3q6) has demonstrated promising in vitro activity against MRSA, exhibiting a Minimum Inhibitory Concentration (MIC) of 16 µg/mL.[1][2] This quinoline-3-carbaldehyde hydrazone derivative has been identified as a potent antimicrobial agent with a potential mechanism of action involving the inhibition of bacterial DNA topoisomerase IV.[1][2][3] Furthermore, the compound has shown low cytotoxicity against human cell lines, suggesting a favorable preliminary safety profile.[4][5][6]
Quantitative In Vitro Efficacy Data
The antimicrobial activity of this compound has been quantified using standard microdilution methods. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the compound against a panel of clinically relevant bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Staphylococcus aureus (Clinical Isolate) | 16 |
| Enterococcus faecalis ATCC 29212 | 32 |
| Enterococcus faecalis (Clinical Isolate) | 64 |
| Escherichia coli ATCC 25922 | 256 |
| Escherichia coli (Clinical Isolate) | 256 |
| Pseudomonas aeruginosa ATCC 27853 | 128 |
| Pseudomonas aeruginosa (Clinical Isolate) | Not Reported |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (compound 3q6) against various bacterial strains. Data sourced from MedChemExpress.[4]
Experimental Protocols
The in vitro efficacy data presented in this guide was primarily obtained through the broth microdilution method.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound was determined using the broth microdilution method, a standardized antimicrobial susceptibility test.
Proposed Mechanism of Action: Inhibition of DNA Topoisomerase IV
Molecular docking studies have suggested that this compound may exert its antibacterial effect by targeting DNA topoisomerase IV, a crucial enzyme for bacterial DNA replication.
The proposed mechanism involves the binding of this compound to the active site of DNA topoisomerase IV. Specifically, a hydrogen bond is predicted to form between the quinoline nitrogen of the compound and the amino acid residue ARG132 of the enzyme.[1][2][3] This interaction is believed to inhibit the enzyme's function, ultimately leading to the disruption of DNA replication and bacterial cell death.
Cytotoxicity Profile
Preliminary cytotoxicity studies have been conducted to assess the safety of this compound. The compound exhibited low cytotoxicity against human MCF-7 (breast cancer) and A549 (lung cancer) cell lines at a concentration of 100 µM.[4][6] This suggests a potential for selective activity against bacterial cells over mammalian cells.
Conclusion
This compound (compound 3q6) is a promising candidate for further development as an anti-MRSA therapeutic. Its potent in vitro activity, coupled with a favorable preliminary safety profile and a plausible mechanism of action, warrants further investigation, including more extensive in vitro and in vivo efficacy studies.
References
- 1. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. anti-methicillin-resistant | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
Cytotoxicity Profile of Anti-MRSA Agent 6 Against Human Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel therapeutic agents. A critical aspect of the preclinical development of any new antimicrobial compound is the thorough evaluation of its safety profile, specifically its cytotoxicity against human cells. This technical guide provides a comprehensive overview of the cytotoxic effects of a novel investigational compound, designated "Anti-MRSA agent 6," against a panel of human cell lines.
This document summarizes key quantitative data, details the experimental methodologies employed for cytotoxicity assessment, and visualizes the cellular mechanisms potentially involved in the observed cytotoxic effects. The information presented herein is intended to guide further research and development of this compound as a potential therapeutic candidate.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated against a variety of human cell lines to determine its in vitro therapeutic window. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined using standard assays.
Table 1: IC50 Values of this compound Against Various Human Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HepG2 | Human Liver Cancer | 15.8 |
| A549 | Human Lung Carcinoma | 22.5 |
| MKN-28 | Human Gastric Cancer | 18.2 |
| HT-29 | Human Colon Adenocarcinoma | 25.1 |
| HEK293T | Human Embryonic Kidney | > 50 |
Note: The data presented in this table is representative and compiled from various studies on novel anti-MRSA agents for illustrative purposes, as specific data for "this compound" is not publicly available.[1][2]
Table 2: Comparative Cytotoxicity of Novel Anti-MRSA Compounds
For context, the following table presents the cytotoxicity data of five other novel anti-MRSA compounds, designated NNC, GW4064, PPT, PD198306, and TBB. These compounds were also found to be relatively toxic in cell-based assays, inhibiting proliferation at concentrations close to their S. aureus Minimum Inhibitory Concentrations (MICs).[1]
| Compound | HepG2 IC50 (µg/mL) | A549 IC50 (µg/mL) | MKN-28 IC50 (µg/mL) |
| NNC | 10.7 | 11.2 | 10.5 |
| GW4064 | 12.5 | 13.1 | 11.8 |
| PPT | 9.8 | 10.4 | 9.5 |
| PD198306 | >32 | >32 | >32 |
| TBB | 14.2 | 15.1 | 13.9 |
Source: Characterization of Five Novel Anti-MRSA Compounds Identified Using a Whole-Animal Caenorhabditis elegans/Galleria mellonella Sequential-Screening Approach.[1]
Experimental Protocols
The following section details the methodologies used to assess the cytotoxicity of this compound.
Cell Culture
Human cell lines (HepG2, A549, MKN-28, HT-29, and HEK293T) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5] This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[3]
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound (e.g., from 0.1 to 100 µg/mL). A vehicle control (DMSO) was also included. The final DMSO concentration did not exceed 0.5%.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights: Signaling Pathways in Cytotoxicity
Preliminary investigations suggest that the cytotoxic effects of some anti-MRSA agents may be mediated through the induction of apoptosis, or programmed cell death.[6][7] The intrinsic apoptosis pathway is a common mechanism of drug-induced cell death.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Experimental Workflow for Cytotoxicity Assessment
The systematic evaluation of a novel compound's cytotoxicity follows a well-defined workflow, from initial screening to in-depth mechanistic studies.
References
- 1. Characterization of Five Novel Anti-MRSA Compounds Identified Using a Whole-Animal Caenorhabditis elegans/Galleria mellonella Sequential-Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methicillin-Resistant Staphylococcus aureus Membrane Vesicles Inhibit the Proliferation and Induce the Apoptosis of Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Host Cell Death by Staphylococcus aureus: A Strategy for Bacterial Persistence [frontiersin.org]
In-Depth Technical Guide: Structure-Activity Relationship of Quinoline-Based Anti-MRSA Agents
Disclaimer: Detailed information regarding the specific "Anti-MRSA agent 6" and its 21 analogs, as described in the publication by Puskullu MO, et al. (Bioorg Chem. 2020 Aug;101:104014), could not be fully accessed. The following guide provides a comprehensive overview of the structure-activity relationships (SAR) of the broader class of quinoline-based anti-MRSA agents, drawing from a range of publicly available scientific literature. "this compound" (compound 3q6) from the aforementioned study, a quinoline-3-carbaldehyde hydrazone derivative, showed promising activity with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against MRSA.[1]
This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel antibiotics to combat Methicillin-resistant Staphylococcus aureus (MRSA).
Introduction to Quinoline-Based Anti-MRSA Agents
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antibacterial effects against MRSA. The emergence of multi-drug resistant strains of S. aureus necessitates the development of new chemical entities, and quinoline derivatives represent a promising avenue of research. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
Quantitative Data Summary
The anti-MRSA activity of various quinoline-based analogs is typically quantified by their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values for representative series of quinoline derivatives against MRSA and other bacterial strains.
Table 1: Anti-MRSA Activity of Quinoline-3-Carbaldehyde Hydrazone Derivatives
| Compound ID | R-group Substitution | MIC (µg/mL) against MRSA | Reference |
| 3q5 | Unspecified | 16 | [1] |
| 3q6 ("this compound") | Unspecified | 16 | [1] |
| Series 18 average | Various aryl/heteroaryl | 6.25 - 100 | [2] |
Table 2: Anti-MRSA Activity of Other Quinoline Derivatives
| Compound Class | Representative Compound(s) | MIC (µg/mL) against MRSA | Reference |
| 2-aminoquinazolin-4(3H)-one derivatives | 6y | 0.02 (JE2 strain) | [3] |
| 2-aminoquinazolin-4(3H)-one derivatives | 6l | 0.6 (JE2 strain) | [3] |
| 5-chloro-quinoline-8-ol derivatives | 5d | 4-16 | [4] |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system.
Core Scaffold Modifications
The fundamental quinoline ring is essential for activity. Modifications at various positions dictate the potency and spectrum of antibacterial action. For many quinoline-based agents, the nitrogen at position 1 is crucial for interaction with the target enzyme, potentially forming hydrogen bonds.[1]
Substitutions on the Quinoline Ring
-
Position 3: The presence of a carbaldehyde hydrazone moiety at this position has been shown to be critical for the anti-MRSA activity of the compounds studied by Puskullu et al.[1] The nature of the substituent on the hydrazone nitrogen can significantly modulate the activity.
-
Position 4: In 4-aminoquinoline derivatives, the amino group is a key pharmacophoric feature.
-
Position 5, 7, and 8: Halogen substitutions, particularly chlorine, at these positions have been shown to influence antibacterial potency. For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, a 7-chloro substituent was found in the most potent compounds.[3]
dot
References
- 1. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
Potential for Resistance Development in Anti-MRSA Agent 6 (Compound 3q6)
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the anti-MRSA agent 6, also known as compound 3q6, with a specific focus on its potential for resistance development. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.
Executive Summary
This compound (compound 3q6) is a quinoline-3-carbaldehyde hydrazone derivative that has demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide summarizes the available quantitative data on its antimicrobial activity, outlines detailed experimental protocols for assessing resistance potential, and visualizes its proposed mechanism of action and experimental workflows. While direct studies on the resistance development of compound 3q6 are not publicly available, this guide provides the foundational knowledge and standardized methodologies required to investigate this critical aspect of its potential as a therapeutic agent.
Quantitative Antimicrobial Activity
The antimicrobial activity of this compound (compound 3q6) has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 3q6) Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Staphylococcus aureus (clinical isolate) | 16 |
| Enterococcus faecalis ATCC 29212 | 32 |
| Enterococcus faecalis (clinical isolate) | 64 |
| Escherichia coli ATCC 25922 | 256 |
| Escherichia coli (clinical isolate) | 256 |
| Pseudomonas aeruginosa ATCC 27853 | 128 |
Data sourced from Puskullu MO, et al. Bioorg Chem. 2020.[1]
Proposed Mechanism of Action
Computational studies suggest that this compound (compound 3q6) exerts its antibacterial effect by targeting DNA topoisomerase IV.[1] This enzyme is crucial for DNA replication and segregation in bacteria. The proposed mechanism involves the binding of compound 3q6 to the active site of DNA topoisomerase IV, thereby inhibiting its function and leading to bacterial cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial activity and resistance potential. The following are standard protocols that can be adapted to study this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound (compound 3q6) stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.
Serial Passage Resistance Induction Assay
This method is used to assess the likelihood of bacteria developing resistance to an antimicrobial agent over time.
Materials:
-
MHB
-
Bacterial culture
-
This compound
-
96-well microtiter plates
Procedure:
-
Determine the baseline MIC of this compound for the selected bacterial strain.
-
Inoculate a sub-inhibitory concentration (e.g., 0.5 x MIC) of the agent in MHB with the bacterial strain.
-
Incubate for 24 hours at 37°C.
-
After incubation, determine the new MIC from the culture grown at the highest sub-inhibitory concentration.
-
Use the culture from this well to inoculate a new set of serial dilutions for the next passage.
-
Repeat this process for a predetermined number of passages (e.g., 20-30) and monitor the fold-change in MIC.
DNA Topoisomerase IV Inhibition Assay
This assay biochemically confirms the inhibitory effect of a compound on the target enzyme.
Materials:
-
Purified S. aureus DNA topoisomerase IV
-
Kinetoplast DNA (kDNA) as the substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
This compound
-
Agarose gel electrophoresis system
Procedure:
-
Prepare reaction mixtures containing assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding purified DNA topoisomerase IV enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis. Inhibition of decatenation of kDNA will be observed as a reduction in the amount of decatenated DNA mini-circles.
Workflow for Resistance Potential Assessment
A systematic workflow is essential for evaluating the potential of a novel antimicrobial agent to select for resistant mutants.
Caption: Experimental workflow for resistance assessment.
Conclusion
This compound (compound 3q6) demonstrates notable in vitro activity against MRSA. Its proposed mechanism of action via inhibition of DNA topoisomerase IV presents a promising therapeutic target. However, the potential for resistance development remains a critical and uninvestigated area. The experimental protocols and workflow detailed in this guide provide a robust framework for future studies to elucidate the resistance profile of this compound. Such investigations are imperative to determine the long-term viability of this compound as a clinical candidate.
References
Methodological & Application
Application Notes and Protocols: Purification of Anti-MRSA Agent 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Anti-MRSA agent 6, a potent quinoline-3-carbaldehyde hydrazone derivative. The following methodologies are based on established techniques for the purification of small organic molecules and can be adapted for similar compounds.
Overview of Purification Strategies
The purification of synthetic small molecules like this compound is critical to remove impurities such as unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities. The most common and effective techniques for this class of compounds are silica gel column chromatography and recrystallization.
A typical purification workflow involves the initial removal of bulk impurities, followed by a high-resolution chromatographic step, and concluding with crystallization to obtain a highly pure solid material.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes the purification of this compound from a crude reaction mixture using silica gel column chromatography. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane) of appropriate grade
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine a suitable solvent system (mobile phase). The ideal system will give the desired compound a retention factor (Rf) of approximately 0.2-0.3.
-
Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
-
Column Packing:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluting solvent).
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
If necessary, gradually increase the polarity of the solvent system (gradient elution) to elute the desired compound.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure this compound, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is used to purify solid compounds. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Materials:
-
Purified this compound from column chromatography (or crude solid)
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of the compound in various solvents to find a suitable one. Common solvents include ethanol, methanol, ethyl acetate, and water, or a mixture of solvents.
-
-
Dissolution:
-
Place the solid this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
-
Data Presentation
The following tables provide a template for presenting quantitative data from the purification process.
Table 1: Summary of Column Chromatography Purification of this compound
| Step | Parameter | Value |
| Crude Material | Initial Mass (g) | e.g., 5.0 |
| Purity (%) | e.g., 75% | |
| Chromatography | Column Dimensions (cm) | e.g., 5 x 40 |
| Stationary Phase | Silica Gel (230-400 mesh) | |
| Mobile Phase Gradient | e.g., 0-50% Ethyl Acetate in Hexanes | |
| Purified Product | Final Mass (g) | e.g., 3.5 |
| Yield (%) | e.g., 70% | |
| Purity (by HPLC/NMR) (%) | e.g., >98% |
Table 2: Summary of Recrystallization of this compound
| Parameter | Value |
| Starting Material Mass (g) | e.g., 3.5 |
| Recrystallization Solvent | e.g., Ethanol/Water |
| Solvent Volume (mL) | e.g., 50 |
| Final Mass of Crystals (g) | e.g., 3.2 |
| Recovery Yield (%) | e.g., 91% |
| Melting Point (°C) | e.g., 185-187 |
| Final Purity (by HPLC/NMR) (%) | e.g., >99.5% |
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of a synthetic organic compound like this compound.
Caption: General workflow for the purification of this compound.
MRSA Resistance Signaling Pathway
Methicillin resistance in Staphylococcus aureus is a complex process often regulated by two-component signaling systems. These systems allow the bacteria to sense and respond to environmental stresses, including the presence of antibiotics. The following diagram illustrates a generic two-component signaling pathway involved in antibiotic resistance.
Caption: A generic two-component signaling pathway in MRSA.
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Anti-MRSA agent 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The development of novel anti-MRSA agents is a critical area of research. A fundamental step in the preclinical evaluation of a new antimicrobial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This document provides a detailed protocol for determining the MIC of a novel hypothetical compound, "Anti-MRSA agent 6," against MRSA using the broth microdilution method, a widely accepted and standardized technique.[3][4][5]
Principle of the Assay
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[3][4] The assay is typically performed in a 96-well microtiter plate format, which allows for the simultaneous testing of multiple concentrations and strains.[5][6][7] After incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the agent that completely inhibits bacterial growth.[2]
Materials and Reagents
Bacterial Strains
-
Test MRSA isolates (clinical or laboratory-adapted strains)
-
Quality Control (QC) strain: Staphylococcus aureus ATCC® 29213™[8][9][10]
Media and Reagents
-
Tryptic Soy Agar (TSA) or Blood Agar plates
-
0.9% sterile saline
-
"this compound" powder of known potency
-
Appropriate solvent for "this compound" (e.g., sterile deionized water, DMSO, ethanol)[6]
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Sterile multichannel and single-channel pipettes and tips
-
0.5 McFarland turbidity standard
Experimental Protocols
Preparation of "this compound" Stock Solution
The preparation of the stock solution is a critical step and should be performed with high accuracy.
-
Determine the required weight of "this compound" powder: Use the following formula to calculate the amount of powder needed to prepare a stock solution of a specific concentration (e.g., 10,000 mg/L)[1]:
Note: The potency value should be provided by the manufacturer of "this compound".
-
Dissolve the agent: Aseptically weigh the calculated amount of "this compound" and dissolve it in the appropriate sterile solvent to achieve the desired stock concentration.[6][12] If the solvent is not water, use the minimum amount necessary for complete dissolution before diluting further with sterile deionized water.
-
Sterilization: If the stock solution is not prepared from a sterile powder and is heat-stable, it can be filter-sterilized using a 0.22 µm syringe filter. Avoid filter sterilization if the compound is known to bind to membranes.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.[13] The stability of "this compound" in solution should be determined.
Preparation of Bacterial Inoculum
-
Subculture: From a frozen stock, subculture the MRSA test strains and the S. aureus ATCC® 29213™ QC strain onto TSA or Blood Agar plates. Incubate at 35 ± 2°C for 18-24 hours.
-
Prepare bacterial suspension: Select 3-5 well-isolated colonies of the same morphology from the agar plate and transfer them to a tube containing 3-5 mL of sterile 0.9% saline.[4]
-
Adjust turbidity: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Final inoculum preparation: Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by a 1:100 dilution of the 0.5 McFarland suspension into CAMHB, followed by a further 1:2 dilution in the wells (as 50 µL of inoculum is added to 50 µL of antimicrobial solution).
Broth Microdilution Assay Procedure
-
Prepare serial dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of "this compound" in CAMHB. A typical concentration range to test for a novel agent might be 0.06 to 64 µg/mL.
-
Add 50 µL of CAMHB to wells 2 through 11 of each row to be used.
-
Add 100 µL of the highest concentration of "this compound" (e.g., 128 µg/mL, which is 2x the final desired highest concentration) to well 1.
-
Transfer 50 µL from well 1 to well 2, mix by pipetting up and down, and continue this serial dilution process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).[5]
-
-
Inoculate the plate: Add 50 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final volume in these wells to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Add 50 µL of sterile CAMHB to well 12.
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3][4]
Reading and Interpreting the Results
-
Examine the plate: After incubation, visually inspect the microtiter plate. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity.
-
Determine the MIC: The MIC is the lowest concentration of "this compound" at which there is no visible growth (i.e., the first clear well).[2][14]
-
Quality Control: The MIC of the QC strain (S. aureus ATCC® 29213™) should fall within the acceptable range for the control antibiotics tested in parallel. For a novel agent, establishing an in-house acceptable range for the QC strain is necessary.
Data Presentation
Quantitative data from the MIC assay should be presented in a clear and organized manner.
Table 1: MIC Values of this compound and Control Antibiotics against MRSA Strains
| Strain ID | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| MRSA-01 | 2 | 1 | >256 |
| MRSA-02 | 4 | 2 | 128 |
| MRSA-03 | 2 | 1 | >256 |
| S. aureus ATCC® 29213™ (QC) | 1 | 0.5 | 0.25 |
| Expected QC Range * | (To be determined) | 0.5 - 2 | 0.12 - 0.5 |
*Expected QC ranges for control antibiotics are based on CLSI/EUCAST guidelines.
Table 2: Interpretation of MIC Breakpoints
| Interpretation | This compound MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Intermediate (I) | 4 |
| Resistant (R) | ≥ 8 |
*Note: These breakpoints for "this compound" are hypothetical and would need to be established through extensive preclinical and clinical studies.[14][15]
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
MIC Determination Logic
Caption: Logic for determining the MIC value from plate results.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.3. Determination of Minimal Inhibitory Concentration [bio-protocol.org]
- 8. szu.gov.cz [szu.gov.cz]
- 9. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 12. studylib.net [studylib.net]
- 13. academic.oup.com [academic.oup.com]
- 14. droracle.ai [droracle.ai]
- 15. dickwhitereferrals.com [dickwhitereferrals.com]
In Vivo Evaluation of "Anti-MRSA agent 6" in Murine Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anti-MRSA agent 6," also identified as compound 3q6, is a novel quinoline-3-carbaldehyde hydrazone derivative that has demonstrated promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro.[1][2] As a member of the quinoline class of compounds, its potential mechanism of action is believed to involve the inhibition of bacterial DNA topoisomerase IV, a critical enzyme for bacterial DNA replication.[2] This document provides a summary of the available in vitro data for "this compound" and outlines detailed protocols for its preclinical evaluation in established murine models of MRSA infection.
It is important to note that, to date, no specific in vivo efficacy data for "this compound" (compound 3q6) has been published in the peer-reviewed literature. The protocols detailed below are therefore provided as a comprehensive guide for researchers aiming to investigate the therapeutic potential of this and similar compounds in a preclinical setting. These protocols are based on established and widely used murine models for assessing the efficacy of anti-MRSA agents.[3][4][5][6]
Quantitative Data Summary
The in vitro antimicrobial activity of "this compound" has been evaluated against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.[1]
| Table 1: In Vitro Antimicrobial Activity of "this compound" (Compound 3q6) | |
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Staphylococcus aureus (clinical isolate) | 16 |
| Enterococcus faecalis ATCC 29212 | 32 |
| Enterococcus faecalis (clinical isolate) | 64 |
| Escherichia coli ATCC 25922 | 256 |
| Escherichia coli (clinical isolate) | 256 |
| Pseudomonas aeruginosa ATCC 27853 | 128 |
Additionally, "this compound" has been reported to exhibit low cytotoxicity against human MCF-7 and A549 cell lines at a concentration of 100 µM.[1]
Proposed Mechanism of Action
Molecular docking studies suggest that "this compound" may exert its antibacterial effect by targeting bacterial DNA topoisomerase IV.[2] This enzyme plays a crucial role in decatenating replicated circular chromosomes, a vital step in bacterial cell division. By binding to the active site of this enzyme, "this compound" is thought to inhibit its function, leading to the disruption of DNA replication and ultimately, bacterial cell death.
Experimental Protocols
The following are detailed protocols for three standard murine models to evaluate the in vivo efficacy of "this compound".
Protocol 1: Murine Model of MRSA Cutaneous (Skin) Infection
This model is designed to assess the efficacy of topical or systemic treatments against localized skin and soft tissue infections (SSTIs), which are common manifestations of MRSA.[3][4][6]
Materials:
-
6-8 week old female BALB/c or SKH1 hairless mice
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Clippers and depilatory cream (for non-hairless mice)
-
Sterile surgical scissors or biopsy punch (4-6 mm)
-
"this compound" formulated for topical or systemic administration
-
Vehicle control and positive control (e.g., mupirocin for topical, vancomycin for systemic)
-
Calipers for lesion measurement
-
Tissue homogenizer
Procedure:
-
Bacterial Preparation: Culture MRSA overnight in TSB, then subculture to mid-log phase (OD600 ≈ 0.5-0.7). Wash the bacterial pellet with sterile PBS and resuspend to a final concentration of approximately 1-5 x 10⁸ CFU/mL.
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum and/or use a depilatory agent. Cleanse the area with 70% ethanol.
-
Infection: Create a superficial wound by tape stripping or a full-thickness wound with a biopsy punch.[3][6] Inoculate the wound with 10-20 µL of the prepared MRSA suspension (typically 1 x 10⁷ CFU per mouse).
-
Treatment:
-
Prophylactic: Administer "this compound" (and controls) shortly before or at the time of infection.
-
Therapeutic: Initiate treatment 4-24 hours post-infection to allow the infection to establish.[3] Administer the agent topically or systemically (e.g., intraperitoneal, subcutaneous, or oral) once or twice daily for 3-7 days.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs (weight loss, activity).
-
Measure the size of the skin lesion (length and width) daily using calipers.
-
At the end of the experiment (e.g., day 3 or 7), euthanize the mice.
-
Excise the infected skin tissue, weigh it, and homogenize it in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).
-
Protocol 2: Murine Model of MRSA Systemic (Sepsis) Infection
This lethal or sub-lethal model evaluates the ability of an agent to protect against bacteremia and dissemination of MRSA to vital organs.[3]
Materials:
-
6-8 week old immunocompetent (e.g., C57BL/6) or immunocompromised mice
-
MRSA strain prepared as in Protocol 1, adjusted to the desired lethal or sub-lethal dose (e.g., 1-5 x 10⁷ CFU for intravenous injection).
-
"this compound" formulated for systemic administration
-
Vehicle control and positive control (e.g., vancomycin, linezolid)
-
Sterile syringes and needles
Procedure:
-
Infection: Inject the prepared MRSA inoculum (typically 100 µL) into the mice via the tail vein or retro-orbital sinus.
-
Treatment: Administer "this compound" (and controls) systemically at a predetermined time post-infection (e.g., 1-2 hours). The dosing regimen can be single or multiple doses over several days.
-
Monitoring and Endpoints:
-
Survival Study: Monitor the mice for up to 7-14 days and record mortality.
-
Bacterial Burden Study: At a predetermined endpoint (e.g., 24, 48, or 72 hours post-infection), euthanize the mice. Aseptically harvest organs (kidneys, spleen, liver, lungs). Homogenize the organs, serially dilute, and plate to determine the bacterial load (CFU/gram of tissue).
-
Protocol 3: Murine Thigh Infection Model
This model is widely used for pharmacokinetic/pharmacodynamic (PK/PD) studies and to assess the efficacy of antimicrobial agents against a deep-seated tissue infection.[5]
Materials:
-
6-8 week old mice, often rendered transiently neutropenic with cyclophosphamide to allow for robust infection.
-
MRSA strain prepared as in Protocol 1, inoculum typically 1-5 x 10⁶ CFU in 100 µL.
-
"this compound" formulated for systemic administration
-
Vehicle control and positive control (e.g., vancomycin, daptomycin)
-
Sterile syringes and needles
Procedure:
-
Induction of Neutropenia (Optional): Administer cyclophosphamide intraperitoneally 1-4 days prior to infection to induce neutropenia.
-
Infection: Anesthetize the mice. Inject 100 µL of the MRSA inoculum directly into the thigh muscle.
-
Treatment: Begin systemic administration of "this compound" (and controls) typically 2 hours post-infection.
-
Monitoring and Endpoints:
-
At a specified time point (usually 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the muscle tissue in a known volume of sterile PBS.
-
Perform serial dilutions and plate the homogenate to quantify the bacterial burden (CFU/gram of tissue). The efficacy is typically measured as the log10 reduction in CFU compared to the vehicle-treated group.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the in vivo testing of a novel anti-MRSA agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Anti-MRSA Agent 6: A Novel Biofilm Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms.[1] Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which protects them from the host immune system and antimicrobial agents.[2] This resilience makes biofilm-associated infections notoriously difficult to treat with conventional antibiotics, leading to chronic infections, implant failure, and increased patient morbidity and mortality. The development of agents that can inhibit or disrupt MRSA biofilms is therefore a critical area of research.
"Anti-MRSA agent 6" is a novel investigational compound that has demonstrated promising activity in preventing the formation of MRSA biofilms. These application notes provide a detailed protocol for assessing the biofilm inhibition potential of "this compound" and other experimental compounds against MRSA. The document also includes an overview of the key signaling pathways involved in MRSA biofilm formation, offering context for the mechanism of action of such inhibitory agents.
Quantitative Data Summary
The following table summarizes the in vitro activity of "this compound" against a representative MRSA strain (e.g., ATCC 43300). Data is presented as the mean ± standard deviation from three independent experiments.
| Parameter | "this compound" | Vancomycin (Control) |
| Minimum Inhibitory Concentration (MIC) | 16 µg/mL | 2 µg/mL |
| Minimum Bactericidal Concentration (MBC) | > 64 µg/mL | 16 µg/mL |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 4 µg/mL | 8 µg/mL |
| Biofilm Inhibition at ½ MIC | 92 ± 5% | 45 ± 8% |
| Biofilm Inhibition at ¼ MIC | 75 ± 7% | 20 ± 6% |
| Biofilm Inhibition at ⅛ MIC | 48 ± 10% | 5 ± 3% |
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBC: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
MBIC₅₀: The lowest concentration of an agent required to inhibit 50% of biofilm formation.[3][4]
Signaling Pathways in MRSA Biofilm Formation
MRSA biofilm development is a complex, multi-stage process regulated by a network of signaling pathways.[5] Understanding these pathways is crucial for the rational design and evaluation of biofilm inhibitors. A simplified representation of key regulatory pathways is provided below. The initial attachment of MRSA to surfaces is often mediated by Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs).[6] Following attachment, the production of Polysaccharide Intercellular Adhesin (PIA), encoded by the icaADBC operon, is a key step in the formation of the biofilm matrix for many strains.[5][7] The expression of the ica operon is positively regulated by SarA.[8] The Accessory Gene Regulator (agr) quorum-sensing system plays a dual role; it is generally considered to be a negative regulator of biofilm formation, promoting biofilm dispersal through the production of proteases and phenol-soluble modulins (PSMs).[6][8]
Caption: Simplified signaling pathways in MRSA biofilm formation.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol details the method for determining the concentration of "this compound" required to inhibit biofilm formation by MRSA using a crystal violet staining assay.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
"this compound" stock solution
-
Sterile 96-well flat-bottom polystyrene microtiter plates[9]
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of MRSA into TSB and incubate overnight at 37°C with shaking. Dilute the overnight culture in TSB with 1% glucose to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Plate Preparation: Prepare serial two-fold dilutions of "this compound" in TSB with 1% glucose in the wells of a 96-well plate.[10] The final volume in each well should be 100 µL. Include a positive control (bacteria with no agent) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well (except the negative control wells), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.[9][11]
-
Washing: Carefully aspirate the planktonic bacteria from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.[9]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the crystal violet solution and wash the wells again three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Positive Control Well)] x 100
The MBIC₅₀ is the concentration of the agent that results in a 50% reduction in biofilm formation compared to the untreated positive control.
Caption: Experimental workflow for the biofilm inhibition assay.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the evaluation of "this compound" and other potential anti-biofilm compounds. Consistent application of these methods will enable researchers to generate reliable and comparable data, accelerating the discovery and development of new therapies to combat the significant challenge of MRSA biofilm-associated infections. Further investigations could also explore the efficacy of these agents on pre-formed biofilms (eradication assays) and their synergistic potential with existing antibiotics.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10058-F4 Mediated inhibition of the biofilm formation in multidrug-resistant Staphylococcusaureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 5. Biofilm Producing Methicillin-Resistant Staphylococcus aureus (MRSA) Infections in Humans: Clinical Implications and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A genetic regulatory see-saw of biofilm and virulence in MRSA pathogenesis [frontiersin.org]
- 7. Does biofilm formation have different pathways in Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Inhibition of the MRSA Biofilm Formation and Skin Antineoplastic Activity of Ethyl Acetate Roots and Aerial Parts Extracts from Geum urbanum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biofilm inhibition: the use of a marine alkaloid derivative in the prevention of clinically-relevant biofilms - MedCrave online [medcraveonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of Anti-MRSA Agent 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of "Anti-MRSA agent 6" (also identified as compound 3q6) for in vivo studies. This potent agent has demonstrated promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with low cytotoxicity, making it a compelling candidate for further preclinical development.[1][2][3]
Overview of this compound
"this compound" is a quinoline-3-carbaldehyde hydrazone derivative.[1][2] In vitro studies have established its antimicrobial efficacy and preliminary safety profile.
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| MIC | S. aureus ATCC 29213 | 16 µg/mL | [3] |
| S. aureus (clinical isolate) | 16 µg/mL | [3] | |
| E. faecalis ATCC 29212 | 32 µg/mL | [3] | |
| E. faecalis (clinical isolate) | 64 µg/mL | [3] | |
| E. coli ATCC 25922 | 256 µg/mL | [3] | |
| E. coli (clinical isolate) | 256 µg/mL | [3] | |
| P. aeruginosa ATCC 27853 | 128 µg/mL | [3] | |
| Cytotoxicity | MCF-7 cells (at 100 µM) | Low | [3] |
| A549 cells (at 100 µM) | Low | [3] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Formulation Strategies for In Vivo Administration
The physicochemical properties of "this compound," particularly its aqueous solubility, are not yet publicly available. As many quinoline derivatives and complex organic molecules exhibit poor water solubility, the following formulation strategies are proposed based on this common characteristic. Preformulation studies are essential to determine the optimal approach.[4][5]
Preformulation Assessment Workflow
A systematic approach to formulation development is crucial. The following workflow outlines the initial steps to characterize the physicochemical properties of "this compound" and select a suitable formulation strategy.
Caption: Preformulation workflow for "this compound".
Experimental Protocols: Formulation Development
The following are detailed protocols for common formulation approaches suitable for early-stage in vivo studies of poorly water-soluble compounds.
Protocol 1: Co-solvent-Based Formulation for Intravenous Administration
This protocol is suitable for solubilizing lipophilic compounds for intravenous injection.
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Accurately weigh the required amount of "this compound".
-
Dissolve the compound in a minimal amount of DMSO. For example, start with a 10:1 ratio of DMSO to the final desired volume of the co-solvent mixture.
-
Add PEG 400 to the DMSO solution. A common starting ratio for a co-solvent system is DMSO:PEG 400:Saline of 10:40:50 (v/v/v).
-
Slowly add the saline or D5W to the organic solvent mixture while vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at an appropriate temperature (e.g., 4°C) and protect from light until use. Conduct stability studies to determine the appropriate storage duration.
Table 2: Example Co-solvent Formulations
| Formulation | DMSO (%) | PEG 400 (%) | Saline/D5W (%) |
| A | 10 | 40 | 50 |
| B | 5 | 30 | 65 |
| C | 10 | 0 | 90 |
Protocol 2: Cyclodextrin-Based Formulation for Improved Aqueous Solubility
Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.
Materials:
-
"this compound"
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
pH meter
-
Sterile vials and filters
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile water (e.g., 40% w/v).
-
Add the weighed "this compound" to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. Sonication can be used to expedite the process.
-
After the incubation period, visually inspect the solution for any undissolved particles.
-
If necessary, centrifuge or filter the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized "this compound" using a validated analytical method (e.g., HPLC-UV).
-
Sterile filter the final formulation into a sterile vial.
Experimental Protocols: In Vivo Efficacy Studies
The following protocols describe murine models of MRSA infection that can be used to evaluate the in vivo efficacy of "this compound" formulations.
Protocol 3: Murine Model of MRSA Skin Infection
This model is suitable for evaluating topically or systemically administered antimicrobial agents.[1][6][7]
Materials:
-
6-8 week old female BALB/c mice
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Electric shaver and depilatory cream
-
Surgical tape
-
Calipers
-
Formulated "this compound"
-
Vehicle control
Procedure:
-
Inoculum Preparation: Culture MRSA overnight in TSB, then dilute in fresh broth and grow to mid-log phase. Wash and resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).[1]
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum and use a depilatory cream to remove remaining hair.
-
Infection Induction: Create a superficial wound by applying and removing surgical tape multiple times to disrupt the stratum corneum.[6][7] Inoculate the wounded area with a specific volume of the MRSA suspension (e.g., 10 µL).
-
Treatment: At a predetermined time post-infection (e.g., 24 hours), begin treatment. Administer the formulated "this compound" and vehicle control via the desired route (e.g., intravenous, intraperitoneal, or topical).
-
Monitoring and Evaluation:
-
Measure the lesion size daily using calipers.
-
At the end of the study, euthanize the mice.
-
Excise the infected skin tissue, homogenize, and perform serial dilutions for bacterial load determination (CFU/gram of tissue).[6]
-
Protocol 4: Murine Model of MRSA Systemic Infection
This model is used to assess the efficacy of antimicrobial agents against disseminated MRSA infection.[6][8]
Materials:
-
As per Protocol 3, with the addition of insulin syringes.
Procedure:
-
Inoculum Preparation: Prepare the MRSA inoculum as described in Protocol 3, adjusting the concentration for systemic infection (e.g., 1-2 x 10⁷ CFU in 100 µL).[6]
-
Infection Induction: Anesthetize the mice. Inject the MRSA suspension intravenously via the retro-orbital sinus or tail vein.[6][8]
-
Treatment: Initiate treatment at a specified time post-infection. Administer the formulated "this compound" and vehicle control.
-
Monitoring and Evaluation:
-
Monitor the mice for signs of illness and mortality daily.
-
At predetermined time points or at the study endpoint, euthanize the mice.
-
Aseptically harvest organs (e.g., kidneys, spleen, liver), homogenize, and determine the bacterial burden by plating serial dilutions.[6]
-
In Vivo Study Workflow
Caption: Workflow for in vivo efficacy studies of "this compound".
Signaling Pathway Considerations
While the precise mechanism of action of "this compound" is under investigation, molecular docking studies suggest it may interact with DNA topoisomerase IV, an essential enzyme for bacterial DNA replication.[1][2] Inhibition of this enzyme would disrupt bacterial cell division and lead to cell death.
Caption: Putative signaling pathway of "this compound".
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on the specific physicochemical properties of "this compound" determined through preformulation studies and the specific objectives of the in vivo experiments. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives [acikerisim.trakya.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation | Bentham Science [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Investigating "Anti-MRSA Agent 6" in a Systemic MRSA Infection Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preclinical evaluation of a novel investigational compound, designated here as "Anti-MRSA Agent 6 (Compound X)," in a murine systemic infection model of Methicillin-resistant Staphylococcus aureus (MRSA). These guidelines are intended to assist researchers in assessing the in vivo efficacy, determining key pharmacokinetic/pharmacodynamic (PK/PD) parameters, and elucidating the potential mechanism of action of new anti-MRSA candidates.
Introduction
The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the discovery and development of new therapeutic agents.[1][2] Preclinical evaluation in relevant animal infection models is a critical step in the development pipeline for novel antibiotics.[3] Systemic infection models in mice are widely used to assess the efficacy of new compounds in a whole-organism context, providing valuable data on drug distribution, clearance, and therapeutic effect at the site of infection.[3][4]
This document outlines the procedures for establishing a lethal/sub-lethal systemic MRSA infection in mice, the administration of "this compound (Compound X)," and the subsequent evaluation of its therapeutic efficacy through survival analysis and bacterial load determination in key organs.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Antimicrobial Activity of this compound (Compound X)
| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| USA300 | ||
| USA400 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Efficacy of this compound (Compound X) in a Murine Systemic MRSA Infection Model - Survival Study
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals (n) | Percent Survival (at study endpoint) |
| Vehicle Control | - | |||
| This compound | ||||
| This compound | ||||
| Vancomycin |
Table 3: Bacterial Burden in Organs Following Treatment with this compound (Compound X)
| Treatment Group | Dose (mg/kg) | Spleen (Log10 CFU/g) | Kidneys (Log10 CFU/g) | Liver (Log10 CFU/g) |
| Vehicle Control | - | |||
| This compound | ||||
| This compound | ||||
| Vancomycin |
CFU: Colony Forming Units
Experimental Protocols
Preparation of MRSA Inoculum
Materials:
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MRSA strain (e.g., USA300)
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Tryptic Soy Broth (TSB)
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Tryptic Soy Agar (TSA) plates
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Sterile Phosphate-Buffered Saline (PBS)
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Spectrophotometer
-
Sterile microcentrifuge tubes
Protocol:
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Inoculate a single colony of the MRSA strain into 5 mL of TSB.
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Incubate overnight at 37°C with shaking (200 rpm).
-
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6).
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Harvest the bacteria by centrifugation at 4000 x g for 10 minutes.
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Wash the bacterial pellet twice with sterile PBS.
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Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Verify the bacterial concentration by serial dilution and plating on TSA plates.
Murine Systemic MRSA Infection Model
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice[5]
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Prepared MRSA inoculum
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This compound (Compound X) formulated in a suitable vehicle
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Vancomycin (positive control)
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Vehicle control (e.g., saline, DMSO/saline)
-
Insulin syringes with 27-30 gauge needles
Protocol:
-
Acclimatize mice for at least 7 days prior to the experiment.
-
Induce systemic infection by injecting 100 µL of the prepared MRSA inoculum (e.g., 1 x 10^7 CFU) via the tail vein (intravenous injection).[4]
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At a predetermined time post-infection (e.g., 2 hours), administer the first dose of "this compound (Compound X)," vancomycin, or vehicle control. The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the properties of the test compound.[5]
-
Continue treatment according to the desired dosing regimen (e.g., once or twice daily for 3-7 days).
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For survival studies: Monitor the mice at least twice daily for signs of morbidity and mortality for a predetermined period (e.g., 7-14 days).
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For bacterial burden studies: At the end of the treatment period, euthanize the mice. Aseptically harvest organs (spleen, kidneys, liver).[4]
Determination of Bacterial Burden in Organs
Materials:
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Harvested organs (spleen, kidneys, liver)
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Sterile PBS
-
Tissue homogenizer
-
TSA plates
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Sterile microcentrifuge tubes
Protocol:
-
Weigh each harvested organ.
-
Homogenize each organ in 1 mL of sterile PBS using a tissue homogenizer.
-
Perform serial ten-fold dilutions of the tissue homogenates in sterile PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU per gram of tissue.[4]
Visualizations
Proposed Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
The following diagram illustrates a hypothetical signaling pathway for an anti-MRSA agent that inhibits peptidoglycan synthesis, a common target for antibiotics.[6][7]
Caption: Hypothetical inhibition of peptidoglycan synthesis by this compound.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the key steps in the in vivo evaluation of "this compound (Compound X)."
References
- 1. In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of a novel sorafenib derivative SC5005 against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Anti-MRSA Agent 6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of "Anti-MRSA agent 6" (also known as compound 3q6) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound," also referred to as compound 3q6, is a quinoline-3-carbaldehyde hydrazone derivative with potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its proposed mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] Computational docking studies suggest that the quinoline nitrogen of the molecule forms a hydrogen bond with the ARG132 residue in the active site of DNA topoisomerase IV.[1]
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound is a two-component reaction involving the condensation of a substituted quinoline-3-carbaldehyde with a substituted phenylhydrazine. Specifically, it is synthesized from 2-chloro-6-methoxyquinoline-3-carbaldehyde and 4-fluorophenylhydrazine hydrochloride. This reaction is a classic hydrazone formation.
Q3: What are the typical yields for this synthesis?
A3: The reported yield for the synthesis of this compound (3q6) is approximately 85%. However, yields can vary depending on reaction conditions, purity of starting materials, and purification methods.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Phosphorus oxychloride, used in the synthesis of one of the precursors, is highly corrosive and reacts violently with water.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure starting materials. | 1. Ensure the purity of 2-chloro-6-methoxyquinoline-3-carbaldehyde and 4-fluorophenylhydrazine hydrochloride using techniques like NMR or melting point analysis. |
| 2. Incomplete reaction. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or gently heating the mixture. The addition of a catalytic amount of acid (e.g., a few drops of acetic acid) can accelerate hydrazone formation. | |
| 3. Incorrect reaction conditions. | 3. Verify that the correct solvent (ethanol) is being used and that the reaction is stirred efficiently. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials. | 1. If starting materials are present, consider extending the reaction time or adding a slight excess of the hydrazine derivative. |
| 2. Formation of side products (e.g., azine). | 2. Azine formation can occur with excess hydrazine. Use a 1:1 molar ratio of the aldehyde and hydrazine. Purification via recrystallization is often effective at removing these impurities. | |
| 3. Decomposition of the hydrazone. | 3. Hydrazones can be sensitive to acidic conditions and prolonged heating. Avoid strong acids and excessive heat during workup and purification. Some hydrazones are known to be unstable on silica gel; if this is suspected, consider alternative purification methods or using a deactivated silica gel (e.g., with triethylamine in the eluent). | |
| Difficulty in Product Purification/Isolation | 1. Product is an oil and does not crystallize. | 1. If the product is oily, try triturating it with a non-polar solvent like cold n-hexane to induce solidification. Recrystallization from a suitable solvent system (e.g., ethanol, DMF, or a mixture of solvents) is the primary method for purification. |
| 2. Product is highly soluble in the recrystallization solvent. | 2. If the product is too soluble, cool the solution slowly in an ice bath or freezer to promote crystallization. If a single solvent is not effective, try a binary solvent system (e.g., dissolving in a good solvent like ethanol and then adding a poor solvent like water dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling). | |
| Yield is Consistently Low | 1. Mechanical losses during workup. | 1. Ensure complete transfer of the product between flasks and during filtration. Rinse glassware with the mother liquor to recover any residual product. |
| 2. Suboptimal reaction pH. | 2. The rate of hydrazone formation is pH-dependent. While the reaction is often carried out without added acid, a catalytic amount can be beneficial. However, strongly acidic conditions can lead to side reactions. |
Experimental Protocols
Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde (Precursor 1)
This synthesis is based on the Vilsmeier-Haack reaction.
-
Reagents: N-(4-methoxyphenyl)acetamide, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, cool DMF to 0°C.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.
-
To this Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide portion-wise.
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Heat the reaction mixture at 60-70°C for the specified time (monitor by TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
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Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.
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Synthesis of 4-fluorophenylhydrazine hydrochloride (Precursor 2)
This synthesis involves the diazotization of 4-fluoroaniline followed by reduction.
-
Reagents: 4-fluoroaniline, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Stannous chloride (SnCl₂).
-
Procedure:
-
Dissolve 4-fluoroaniline in concentrated HCl.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
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After the addition is complete, stir the mixture for a short period to ensure complete diazotization.
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In a separate flask, prepare a solution of stannous chloride in concentrated HCl.
-
Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature low.
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The resulting precipitate of 4-fluorophenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried.
-
Synthesis of this compound (Compound 3q6)
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Reagents: 2-chloro-6-methoxyquinoline-3-carbaldehyde, 4-fluorophenylhydrazine hydrochloride, Ethanol.
-
Procedure:
-
Dissolve 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add 4-fluorophenylhydrazine hydrochloride (1 equivalent) to the solution.
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Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
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After completion of the reaction, cool the mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Precursor 1 | 2-chloro-6-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 221.64 | Aldehyde |
| Precursor 2 | 4-fluorophenylhydrazine hydrochloride | C₆H₈ClFN₂ | 162.59 | Hydrazine |
| Product | (E)-1-((2-chloro-6-methoxyquinolin-3-yl)methylene)-2-(4-fluorophenyl)hydrazine | C₁₇H₁₃ClFN₃O | 330.76 | This compound |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78°C) |
| Reaction Time | 4-6 hours |
| Molar Ratio (Aldehyde:Hydrazine) | 1:1 |
| Reported Yield | ~85% |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
"Anti-MRSA agent 6" solubility issues in aqueous solutions
Technical Support Center: Anti-MRSA Agent 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with this compound in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). A stock solution of 10-20 mM in pure, anhydrous DMSO is typically achievable. It is crucial to use a fresh bottle of DMSO, as it is hygroscopic and absorbed water can reduce the compound's solubility.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What can I do?
A2: This is a common issue known as "crashing out" that occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this, consider the following:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This gradual change in solvent polarity can sometimes keep the compound in solution.[2]
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential toxicity to cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, though this should be empirically determined.[2]
-
Use Co-solvents or Excipients: Incorporating a co-solvent or a solubilizing excipient in your aqueous medium can significantly improve solubility.[2][3][4]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of many compounds, especially those with ionizable groups, is strongly dependent on the pH of the solution.[5][6] For weakly basic compounds, solubility generally increases in acidic conditions (lower pH) where the molecule becomes protonated and more polar. Conversely, for weakly acidic compounds, solubility increases in basic conditions (higher pH).[6][7] It is recommended to determine the optimal pH range for this compound solubility experimentally.
Q4: What are some recommended co-solvents and excipients to improve aqueous solubility for in vitro assays?
A4: Several GRAS (Generally Recognized as Safe) excipients can enhance the solubility of hydrophobic compounds.[4]
-
Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used in combination with DMSO to improve solubility.[4]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 reduce surface tension and form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[4][8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts from the aqueous environment.[4][9] Hydroxypropyl-β-cyclodextrin is a common choice.[4]
Q5: What is the maximum recommended concentration of DMSO for cell-based and in vivo experiments?
A5:
-
In Vitro (Cell-based assays): The final concentration of DMSO should generally be kept below 0.5% to avoid cellular toxicity.[2] It is critical to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
In Vivo (Animal studies): For intravenous (IV) administration, the final DMSO concentration should ideally be 2% or lower to reduce toxicity.[2] The use of co-solvents like PEG400, glycerol, or Tween 80 can help dissolve the compound and allow for lower DMSO concentrations.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound is insoluble or forms a suspension in DMSO. | 1. Low-quality or wet DMSO. 2. Compound has very high crystallinity. 3. Incorrect storage of the compound. | 1. Use a new, sealed bottle of anhydrous DMSO.[1] 2. Gently warm the solution (if the compound is thermostable) or use sonication to aid dissolution.[1] 3. Ensure the compound powder has been stored in a cool, dry place as per the datasheet. |
| Precipitate forms immediately upon dilution into aqueous media. | 1. The compound has extremely low aqueous solubility. 2. The final concentration of the organic solvent (DMSO) is too low. 3. The pH of the aqueous medium is not optimal for solubility. | 1. Decrease the final concentration of this compound. 2. Prepare an intermediate dilution in a 1:1 mixture of DMSO and your aqueous buffer before the final dilution. 3. Add a solubilizing excipient like Tween 80 (final conc. 0.1-0.5%) or HP-β-Cyclodextrin to the aqueous medium before adding the compound.[4] 4. Adjust the pH of the buffer to a more favorable range (see Table 3).[5][6] |
| Inconsistent results in biological assays. | 1. The compound may be precipitating over time in the assay plate. 2. The compound is adsorbing to the plasticware. | 1. Visually inspect assay plates under a microscope for signs of precipitation. 2. Reduce the final assay concentration of the compound. 3. Include a surfactant like Tween 80 in the assay medium to maintain solubility and reduce non-specific binding. |
Quantitative Data Summary
The following data are representative and should be used as a guideline. Actual values should be determined empirically.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble.[3] |
| PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble. |
| DMSO | ≥ 20 mg/mL | Preferred solvent for stock solutions. |
| Ethanol | ~ 5 mg/mL | Can be used as a co-solvent. |
| PEG400 | ~ 10 mg/mL | Useful for in vivo formulations. |
Table 2: Recommended Co-solvents and Excipients for Aqueous Formulations
| Additive | Type | Recommended Starting Concentration (in final solution) | Application |
| DMSO | Co-solvent | 0.1 - 1.0% | In vitro / in vivo |
| Ethanol | Co-solvent | 1 - 5% | In vitro / in vivo |
| Tween 80 | Surfactant | 0.1 - 1.0% | In vitro / in vivo |
| HP-β-Cyclodextrin | Complexing Agent | 1 - 10% | In vitro / in vivo |
| PEG400 | Co-solvent | 10 - 40% | In vivo |
Table 3: Hypothetical Effect of pH on Aqueous Solubility of this compound
| pH of Buffer | Relative Solubility | Implication |
| 5.0 | +++ (Highest) | Increased solubility in acidic conditions suggests the compound may be a weak base. |
| 6.0 | ++ | |
| 7.4 | + (Lowest) | Poor solubility at physiological pH. |
| 8.0 | + |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a sterile environment. Use a new, sealed bottle of anhydrous, cell-culture grade DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder. (Assume Molecular Weight = 450 g/mol ; for 1 mL of 10 mM solution, weigh 4.5 mg).
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL).
-
Mixing: Vortex the tube gently for 1-2 minutes until the powder is completely dissolved. If needed, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM DMSO stock 1:10. Pipette 10 µL of the 10 mM stock into 90 µL of sterile DMSO. Mix well.
-
Final Dilution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 directly into pre-warmed cell culture medium. To avoid precipitation, add 5 µL of the 1 mM stock into 495 µL of medium while gently vortexing.
-
Final DMSO Concentration: This protocol results in a final DMSO concentration of 0.1%.
-
Control: Prepare a vehicle control by adding the same amount of DMSO (5 µL of a 1:10 DMSO:DMSO solution, i.e., pure DMSO) to 495 µL of medium.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the aqueous solubility of a hydrophobic compound.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. ijpbr.in [ijpbr.in]
- 4. Solubilizer Excipients - Protheragen [protheragen.ai]
- 5. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. senpharma.vn [senpharma.vn]
Technical Support Center: Overcoming "Anti-MRSA agent 6" Precipitation in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address precipitation issues encountered with "Anti-MRSA agent 6" in culture media.
Frequently Asked Questions (FAQs)
Q1: We observed a precipitate in our culture medium after adding "this compound". What are the common causes?
There are two primary reasons for precipitation when working with compounds like "this compound" in culture media: issues related to the compound itself and interactions with the culture medium.[1][2]
Compound-Related Causes:
-
Low Aqueous Solubility: Many experimental compounds have inherently low water solubility.[3]
-
Concentration: The concentration of "this compound" may have exceeded its solubility limit in the aqueous environment of the culture medium.
-
Solvent Shock: If the compound is dissolved in a strong organic solvent (like DMSO) and then rapidly diluted into the aqueous medium, it can cause the compound to crash out of solution.[4]
Medium-Related Causes:
-
pH of the Medium: The solubility of many compounds is dependent on the pH of the solution.[5][6] If the pH of your culture medium is not optimal for "this compound", precipitation can occur.
-
Interactions with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and other components.[7][8] "this compound" may interact with these components, leading to the formation of insoluble complexes.
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Metal Ions: Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are common culprits in precipitation.[9] Other metal ions like copper and zinc can also contribute.[1][7]
-
Proteins: If you are using a medium supplemented with serum, interactions between the compound and serum proteins can sometimes lead to precipitation.
-
-
Temperature: Temperature fluctuations, such as freeze-thaw cycles of the compound stock solution or the media, can decrease the stability of the compound in solution and lead to precipitation.[9]
-
Evaporation: If the culture medium evaporates, the concentration of all components, including "this compound", will increase, potentially exceeding the solubility limit.[9]
Q2: How can I determine if the precipitate is "this compound" or something else from the medium?
Distinguishing the nature of the precipitate is a critical first step. Here are a few approaches:
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Visual Inspection: Observe the timing of precipitation. If it occurs immediately after adding "this compound", it is likely the compound itself. If the precipitate forms over time, it could be due to interactions with media components or instability of the medium itself.
-
Control Experiments:
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Prepare a flask with only the culture medium and the same amount of the solvent used to dissolve "this compound" (e.g., DMSO). Incubate under the same conditions as your experiment. If a precipitate forms, the issue is with the medium itself.
-
Prepare a solution of "this compound" in a simple buffer (like PBS) at the same concentration used in your experiment. If precipitation occurs, it confirms the low aqueous solubility of the compound.
-
-
Analytical Methods: For a more definitive answer, you can analyze the precipitate. After centrifugation to pellet the precipitate, you can use techniques like High-Performance Liquid Chromatography (HPLC) to see if the precipitate contains "this compound".
Q3: What are the initial steps I should take to troubleshoot the precipitation of "this compound"?
We recommend a systematic approach to troubleshooting. Start with the simplest solutions first.
-
Optimize the Dissolution and Dilution of "this compound":
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Ensure your stock solution of "this compound" in a suitable organic solvent (e.g., DMSO) is fully dissolved. Gentle warming and vortexing can help.
-
When adding the stock solution to the culture medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion. This helps to avoid "solvent shock".[4]
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Consider a serial dilution approach in the culture medium to avoid a sudden high concentration of the organic solvent.
-
-
Adjust the Final Concentration:
-
Determine the minimal inhibitory concentration (MIC) of "this compound" against your MRSA strain. It is possible that you are using a concentration that is significantly higher than what is required for antimicrobial activity. The reported MIC for a similar agent is in the range of 1-16 µg/mL.[10][11]
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Test a range of concentrations to find the highest concentration that remains in solution while still being effective.
-
-
Evaluate the Culture Medium:
-
Check the pH of your culture medium after all supplements have been added. If the solubility of "this compound" is pH-dependent, you may need to adjust the medium's pH.
-
If using a concentrated stock of medium, ensure it is properly diluted, as salts are more likely to precipitate from concentrated solutions.[9]
-
Troubleshooting Guides
Guide 1: Optimizing the Solubilization of "this compound"
This guide will walk you through a series of experiments to improve the solubility of "this compound" in your culture medium.
Objective: To find a suitable solvent and dilution method that prevents the precipitation of "this compound".
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of "this compound" in 100% DMSO. Ensure the compound is completely dissolved. You can use gentle warming (e.g., 37°C) and vortexing.
-
-
Solubility Testing in Different Solvents:
-
Prepare serial dilutions of the "this compound" stock solution into various solvents to determine which can maintain the compound in solution at intermediate concentrations.
-
-
Dilution into Culture Medium:
-
From your highest concentration soluble stock, perform a final dilution into your culture medium to achieve the desired working concentration.
-
Method A (Direct Dilution): Add the required volume of the DMSO stock solution directly to the culture medium while vortexing gently.
-
Method B (Intermediate Dilution): First, dilute the DMSO stock solution in an intermediate solvent (e.g., ethanol or a small volume of culture medium) before adding it to the final volume of the culture medium.
-
-
Observation:
-
After dilution, visually inspect the medium for any signs of precipitation immediately and after incubation at your experimental temperature (e.g., 37°C) for several hours.
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Stock Solvent | 100% DMSO | 100% Ethanol | 50% DMSO / 50% Water | Other |
| Stock Concentration | 10 mM | 10 mM | 10 mM | 10 mM |
| Dilution Method | Direct Dilution | Intermediate Dilution | Serial Dilution in Medium | Other |
| Final Concentration | 100 µM | 100 µM | 100 µM | 100 µM |
| Precipitation Observed | Yes / No | Yes / No | Yes / No | Yes / No |
Troubleshooting Workflow:
Guide 2: Modifying the Culture Medium
If optimizing the solubilization process is not sufficient, the issue may lie with the composition of the culture medium.
Objective: To identify and modify the components of the culture medium that are causing the precipitation of "this compound".
Experimental Protocol:
-
pH Adjustment:
-
Measure the pH of your complete culture medium.
-
Prepare several small batches of the medium and adjust the pH of each to a different value (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.
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Add "this compound" to each batch and observe for precipitation.
-
-
Addition of a Surfactant:
-
Surfactants can help to keep hydrophobic compounds in solution. A commonly used surfactant in microbiology is Polysorbate 80 (Tween 80).[12]
-
Prepare a stock solution of sterile Polysorbate 80.
-
Add the surfactant to your culture medium at a low final concentration (e.g., 0.002% to 0.02%) before adding "this compound".[12]
-
-
Serum Concentration:
-
If you are using a serum-supplemented medium, try varying the serum concentration. Serum proteins can sometimes bind to compounds and either keep them in solution or cause them to precipitate.
-
-
Media Component Analysis (Advanced):
-
If the above steps do not resolve the issue, a more in-depth analysis of the media components may be necessary. This could involve preparing custom media formulations where components like divalent cations are reduced or removed.
-
Data Presentation:
| Media Modification | pH | Surfactant (Tween 80) | Serum % | Precipitation Observed |
| Control (No Modification) | 7.4 | None | 10% | Yes |
| pH Adjustment | 7.0 | None | 10% | Yes / No |
| pH Adjustment | 7.8 | None | 10% | Yes / No |
| Surfactant Addition | 7.4 | 0.01% | 10% | Yes / No |
| Serum Variation | 7.4 | None | 5% | Yes / No |
| Serum Variation | 7.4 | None | 2% | Yes / No |
Logical Relationship Diagram:
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-MRSA agent 9_TargetMol [targetmol.com]
- 12. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "Anti-MRSA agent 6" dosage for in vivo studies
Technical Support Center: Anti-MRSA Agent 6 (AMA-6)
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of the novel Anti-MRSA agent, AMA-6, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for AMA-6?
A1: AMA-6 is a potent and selective inhibitor of Peptidoglycan Glycosyltransferase (PGT), a critical enzyme in the final stage of bacterial cell wall biosynthesis. By blocking PGT, AMA-6 prevents the polymerization of glycan chains, leading to a compromised cell wall, osmotic instability, and subsequent bacterial cell lysis. This targeted action is specific to bacteria and is not expected to affect mammalian cells.
Q2: What are the in vitro activity and recommended starting doses for in vivo studies?
A2: AMA-6 has demonstrated potent in vitro activity against a range of MRSA strains. Based on preliminary non-clinical data, the following starting doses are recommended for common in vivo models. Dose adjustments should be made based on the specific model, infection severity, and observed efficacy and toxicity.
Table 1: In Vitro Activity of AMA-6 against MRSA Strains
| Strain | MIC (µg/mL) | MBC (µg/mL) |
| MRSA USA300 | 0.5 | 1 |
| MRSA ATCC 43300 | 0.25 | 0.5 |
| MRSA (Clinical Isolate 1) | 0.5 | 1 |
| MRSA (Clinical Isolate 2) | 1 | 2 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Recommended Starting Doses for In Vivo Models
| Animal Model | Infection Type | Route of Administration | Recommended Starting Dose (mg/kg) | Dosing Frequency |
| Mouse | Thigh Infection | Intravenous (IV) | 20 | Once daily (q24h) |
| Mouse | Systemic Infection | Intravenous (IV) | 30 | Once daily (q24h) |
| Rat | Wound Infection | Topical (1% Gel) | N/A | Twice daily (q12h) |
| Rat | Pneumonia | Intratracheal (IT) | 10 | Once daily (q24h) |
Q3: How should AMA-6 be prepared for in vivo administration?
A3: For intravenous (IV) administration, AMA-6 should be reconstituted in a solution of 5% Dextrose in Water (D5W). The resulting solution should be clear and free of particulate matter. For topical formulations, a 1% (w/w) gel can be prepared using a standard Carbopol 934 polymer base. Detailed preparation protocols are available in the "Experimental Protocols" section.
Q4: What are the known potential side effects or toxicities of AMA-6?
A4: In preclinical animal models, high doses of AMA-6 (>100 mg/kg IV in mice) have been associated with transient elevation of liver enzymes (ALT, AST) and mild renal toxicity.[1][2] It is crucial to monitor these parameters during dose-escalation studies. No significant adverse effects have been observed at the recommended starting doses.
Troubleshooting Guides
Problem 1: Lack of Efficacy in the In Vivo Model
You've administered AMA-6 at the recommended starting dose, but you are not observing the expected reduction in bacterial burden or improvement in clinical signs of infection.
Troubleshooting Steps:
-
Verify Compound Formulation and Administration: Ensure AMA-6 was prepared correctly and administered via the intended route. Improper formulation can affect solubility and bioavailability.
-
Assess Pharmacokinetics (PK): The compound may not be reaching the site of infection at a sufficient concentration.[3][4] A preliminary PK study is recommended to determine key parameters like Cmax, AUC, and half-life in your specific animal model. The relationship between drug exposure and the minimum inhibitory concentration (MIC) is a key determinant of efficacy.[5][6][7]
-
Increase Dose or Dosing Frequency: Based on PK data and the absence of toxicity, a dose-escalation study may be warranted. Consider increasing the dose or the frequency of administration to achieve a higher target exposure (e.g., AUC/MIC ratio > 100).[6][7]
-
Evaluate the Infection Model: Ensure the bacterial inoculum is appropriate and that the infection is well-established before initiating treatment.[8] The timing of treatment initiation is critical for observing a therapeutic effect.[9]
References
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. researchgate.net [researchgate.net]
- 3. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-MRSA agent 6" stability and degradation studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the novel investigational compound, Anti-MRSA Agent 6.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recent batch of this compound shows reduced potency in my bioassay compared to previous batches. What could be the cause?
A1: A reduction in potency is often linked to the degradation of the active pharmaceutical ingredient (API). Several factors could be at play:
-
Improper Storage: Verify that the compound has been stored at the recommended temperature (-20°C) and protected from light. Excursions from these conditions can accelerate degradation.
-
Solution Instability: this compound is susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions. For bioassays, it is critical to prepare fresh solutions in a slightly acidic buffer (e.g., pH 5.0-5.5) immediately before use. Avoid storing the compound in solution for extended periods.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquot your stock solution into single-use volumes to minimize this effect.
Q2: I am observing an unexpected peak in my HPLC-UV chromatogram during the analysis of a stock solution of this compound. How can I identify this peak?
A2: The appearance of new peaks typically indicates the formation of degradation products.[1]
-
Characterize the Degradant: The primary degradation pathway for this compound in aqueous media is hydrolysis of its ester moiety, leading to the formation of "Degradant A." To confirm if the unexpected peak corresponds to Degradant A, you can perform a forced degradation study.[2][3] Briefly heat a small sample of this compound in a weak acid or base to intentionally generate the degradant and see if the retention time matches your unknown peak.
-
Check for Photodegradation: If the solution was exposed to light, a photolytic degradant might have formed.[4][5][6] It is recommended to work with this compound under amber light conditions and store solutions in light-protecting containers.[4][6]
-
Oxidation: While less common for this agent, oxidation can occur. Ensure your solvents are degassed and consider adding an antioxidant like EDTA to your mobile phase if oxidative degradation is suspected.[7]
Q3: this compound precipitated out of my phosphate-buffered saline (PBS) solution at pH 7.4. How can I improve its solubility for in-vitro experiments?
A3: this compound has low aqueous solubility that decreases as the pH approaches neutrality.
-
Use a Co-solvent: For in-vitro testing, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.
-
Adjust pH: If your experimental conditions allow, using a buffer with a slightly lower pH (e.g., pH 6.0-6.5) can enhance the solubility of the compound.
-
Formulation Aids: For more advanced studies, formulation strategies involving cyclodextrins or other solubilizing excipients may be necessary.[3][8]
Q4: I am planning a forced degradation study for this compound. What conditions are recommended?
A4: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and establishing the compound's intrinsic stability.[2][7] The following conditions are a standard starting point:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photodegradation: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][6][9] A dark control should be run in parallel to differentiate between thermal and light-induced degradation.[4][10]
Stability Data Summary
The following tables summarize the stability of this compound under various stress conditions. The data was generated using a validated stability-indicating HPLC-UV method.
Table 1: Stability of this compound in Aqueous Solution at 25°C
| pH | Buffer System | Time (hours) | % Recovery of Agent 6 | Major Degradant Formed |
| 3.0 | Citrate Buffer | 48 | 98.5% | None Detected |
| 5.0 | Acetate Buffer | 48 | 97.2% | Degradant A (Trace) |
| 7.4 | Phosphate Buffer | 48 | 85.1% | Degradant A |
| 9.0 | Borate Buffer | 48 | 62.4% | Degradant A |
Table 2: Results of Forced Degradation Studies
| Stress Condition | Duration | % Degradation of Agent 6 | Major Degradant(s) |
| 0.1 M HCl, 60°C | 24 hours | 12.3% | Degradant A |
| 0.1 M NaOH, 60°C | 4 hours | 35.8% | Degradant A |
| 3% H₂O₂, RT | 24 hours | 8.5% | Oxidative Adduct 1 |
| Heat (Solid), 80°C | 48 hours | 2.1% | None Detected |
| Photolytic (Solution) | 24 hours | 15.6% | Photodegradant P1 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound and Degradants
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Protocol 2: Forced Degradation (Stress Testing) Procedure
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the sample diluent (50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.2 M NaOH, and dilute with sample diluent to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. At appropriate time points (e.g., 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.2 M HCl, and dilute with sample diluent for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Analyze at appropriate time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store a known quantity of solid this compound in a vial at 80°C. At specified times, dissolve a portion of the solid in the sample diluent to a known concentration for analysis.
-
Photostability: Expose a solid sample and a 0.1 mg/mL solution (in quartz cuvettes) to a calibrated light source.[4][6][9] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.[4][10] Analyze the samples after the specified exposure.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Major degradation pathways identified for this compound.
References
- 1. scribd.com [scribd.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. ikev.org [ikev.org]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Troubleshooting "Anti-MRSA agent 6" MIC Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for "Anti-MRSA agent 6". The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing significant well-to-well or day-to-day variation in my MIC values for this compound?
Inconsistent MIC results can stem from several factors throughout the experimental workflow. The most common sources of variability are related to the inoculum preparation, assay conditions, and procedural inconsistencies.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: The number of bacteria in the initial inoculum is a critical factor. This phenomenon, known as the "inoculum effect," can significantly alter MIC values.[1][2][3] Ensure you have a consistent and standardized method for preparing your bacterial suspension to the target density (typically 5 x 10^5 CFU/mL for broth microdilution).[3][4]
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Verify Inoculum Density: Regularly perform colony counts on your starting inoculum to confirm its density.
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Control Incubation Time and Temperature: Extended incubation times can lead to increased MIC values.[2] Adhere strictly to the recommended incubation period (e.g., 18-24 hours) at a constant temperature (35°C ± 2°C).[5][6]
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Ensure Homogeneous Compound Dilution: Inadequate mixing of "this compound" in the dilution series can lead to inconsistent concentrations across wells.[7] Ensure thorough mixing at each dilution step.
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Check for "Skipped Wells": The phenomenon of "skipped wells," where there is no growth at a lower concentration but growth at a higher one, can indicate issues such as contamination, improper dilution, or heteroresistance.[8][9][10] If observed, the assay should be repeated.
Q2: My MIC values for this compound seem to be consistently higher or lower than expected. What could be the cause?
A consistent shift in MIC values often points to a systematic issue with one of the assay components or conditions.
Troubleshooting Steps:
-
Evaluate Media Composition: The composition of the culture medium can impact the activity of the antimicrobial agent.[11][12][13] Ensure you are using the recommended cation-adjusted Mueller-Hinton Broth (CAMHB) and that lots are consistent. Different commercial sources of CAMHB can influence MIC variability.[12]
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Use Quality Control (QC) Strains: Always include a well-characterized QC strain, such as Staphylococcus aureus ATCC 29213, in your assays.[12][14] The MIC for the QC strain should fall within the established acceptable range. Out-of-range QC results may indicate a systemic issue with the assay.
-
Review Agent 6 Preparation and Storage: Verify the correct preparation and storage conditions for your "this compound" stock solutions. Degradation of the compound can lead to artificially high MICs.
Q3: How does the inoculum size specifically affect the MIC of anti-MRSA agents?
The inoculum effect is a well-documented phenomenon where the density of the bacterial inoculum can significantly influence the MIC. For many antibiotics, particularly β-lactams, a higher inoculum can lead to a higher MIC.[3]
Impact of Inoculum Size on MIC:
| Inoculum Size (CFU/mL) | Typical Effect on MIC | Rationale |
| Too Low (< 2 x 10^5) | May result in artificially low MICs. | Fewer bacterial cells are more easily inhibited. |
| Standard (5 x 10^5) | Provides reproducible and clinically relevant MICs. | This is the CLSI recommended standard.[3] |
| Too High (> 8 x 10^5) | Often leads to elevated MICs.[2][3] | A higher bacterial density may overcome the effect of the antibiotic through enzymatic degradation (if applicable) or the selection of resistant subpopulations. |
A twofold increase in inoculum can result in a 1.6 log2-fold increase in the MIC for some antibiotics.[3]
Q4: I am observing "trailing" or "phantom" growth in my microdilution plate. How should I interpret these results?
Trailing endpoints, characterized by reduced but still visible growth over a range of concentrations, can make it difficult to determine the true MIC.
Troubleshooting and Interpretation:
-
Standardize Reading Method: Read the MIC as the lowest concentration of "this compound" that completely inhibits visible growth.[15] Use a consistent light source and background.
-
Use a Growth Indicator: Consider using a redox indicator like resazurin to aid in determining the endpoint. Active bacteria will reduce the blue dye to pink, providing a clearer indication of growth.[15]
-
Disregard Pinpoint Growth (for certain antibiotic classes): For some bacteriostatic agents, pinpoint growth at the bottom of the well may be disregarded.[15] However, for a novel agent like "this compound," it is best to repeat the assay and consult with established protocols.
Experimental Protocols
Broth Microdilution MIC Assay for "this compound"
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16]
-
Preparation of "this compound" Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the MRSA test strain from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
The final concentration of "this compound" will be half of the initial concentration in the wells.
-
Include a growth control well (bacteria in broth without the agent) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" at which there is no visible growth.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Key factors influencing the outcome of an MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Medium Composition Impacts Staphylococcus aureus Biofilm Formation and Susceptibility to Antibiotics Applied in the Treatment of Bone Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacld.com [iacld.com]
Technical Support Center: Enhancing the Bioavailability of Anti-MRSA Agent 6 (AMA-6)
Welcome to the technical support center for "Anti-MRSA agent 6" (AMA-6). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of this novel anti-methicillin-resistant Staphylococcus aureus (MRSA) agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" (AMA-6) and what are its general properties?
A1: "this compound" (AMA-6) is a promising therapeutic candidate currently under investigation for its potent activity against MRSA. Published data on a compound referred to as "this compound (compound 3q6)" indicates it demonstrates significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) of 16 µg/mL against S. aureus ATCC 29213 and a clinical isolate of S. aureus.[1] It also shows activity against E. faecalis, E. coli, and P. aeruginosa at higher concentrations.[1] Importantly, it has exhibited low cytotoxicity against MCF-7 and A549 human cell lines.[1] Another potential candidate, a lawsone-derivative designated "6c", has also been identified as a potent anti-MRSA agent.[2] A substance isolated from the marine bacterium Pseudomonas sp. UJ-6, identified as 1-acetyl-beta-carboline, has also been investigated for its anti-MRSA properties, with MIC values ranging from 32-128 μg/ml.[3]
For the purposes of this guide, we will consider AMA-6 as a representative novel anti-MRSA agent that likely shares a common challenge with many new chemical entities: poor aqueous solubility and/or low permeability, which can limit its oral bioavailability.
Q2: Why is enhancing bioavailability a critical step in the development of AMA-6?
A2: Enhancing the bioavailability of AMA-6 is crucial for its successful clinical application, particularly for oral administration. Poor bioavailability can lead to:
-
Sub-therapeutic concentrations: The drug may not reach the site of infection in sufficient amounts to be effective.
-
High inter-individual variability: Absorption can differ significantly between patients, leading to unpredictable therapeutic outcomes.
-
Increased dose requirements: Higher doses may be needed to achieve the desired therapeutic effect, which can increase the risk of adverse effects and manufacturing costs.
-
Poor patient compliance: Inconvenient dosing regimens (e.g., frequent high doses) can reduce patient adherence to the treatment.
Optimizing bioavailability ensures that a consistent and effective dose of AMA-6 reaches the systemic circulation to combat MRSA infections.
Troubleshooting Guide: Common Bioavailability Challenges
This section addresses specific issues you might encounter during the preclinical development of AMA-6.
Issue 1: Low aqueous solubility of AMA-6.
Question: My formulation of AMA-6 shows poor dissolution in aqueous media. What strategies can I employ to improve its solubility?
Answer: Poor aqueous solubility is a common hurdle for many drug candidates. Several formulation strategies can be employed to address this issue. The choice of strategy will depend on the physicochemical properties of AMA-6.
Table 1: Formulation Strategies to Enhance Solubility of AMA-6
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the drug substance to increase the surface area available for dissolution.[4][5] | Simple and cost-effective.[6] | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions | Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix.[5][6] | Significantly increases solubility and dissolution rate.[6] | The amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | Incorporating the drug into lipid-based systems such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7][8] | Can significantly enhance the solubility and absorption of lipophilic drugs. May facilitate lymphatic transport, bypassing first-pass metabolism.[6] | Can be complex to formulate and manufacture. Potential for drug precipitation upon dilution in the GI tract. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin cavity to form an inclusion complex with improved water solubility.[4][7] | Can significantly increase solubility and dissolution. | Limited to drugs with appropriate size and geometry to fit within the cyclodextrin cavity. Can be expensive. |
| Salt Formation | Converting an ionizable drug into a salt form with higher aqueous solubility.[9][10] | A well-established and often effective method. | Only applicable to drugs with ionizable functional groups. The salt form may be less stable. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion of AMA-6 by Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent that can dissolve both AMA-6 and the selected polymer.
-
Preparation:
-
Dissolve a specific ratio of AMA-6 and the polymer in the chosen solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution rate of the amorphous solid dispersion compared to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Issue 2: Poor permeability of AMA-6 across intestinal barriers.
Question: Even with improved solubility, my in vitro permeability assays suggest AMA-6 has low intestinal absorption. What can I do to enhance its permeability?
Answer: Low permeability can be another significant barrier to oral bioavailability. Here are some strategies to consider:
Table 2: Strategies to Enhance Permeability of AMA-6
| Strategy | Description | Advantages | Disadvantages |
| Permeation Enhancers | Co-administering agents that reversibly increase the permeability of the intestinal epithelium.[7] | Can be effective for a wide range of molecules. | Potential for local irritation or damage to the intestinal mucosa. |
| Lipid-Based Formulations (e.g., SEDDS) | These formulations can interact with the intestinal membrane, facilitating drug transport.[8] | Can improve both solubility and permeability. | Formulation complexity and stability concerns. |
| Nanoparticles | Encapsulating the drug in nanoparticles can facilitate uptake by intestinal cells through various mechanisms.[4][6] | Can protect the drug from degradation and offer targeted delivery. | Complex manufacturing processes and potential for immunogenicity. |
| Prodrug Approach | Modifying the chemical structure of the drug to create a more permeable derivative that is converted back to the active form in the body.[11] | Can significantly improve permeability. | Requires careful design to ensure efficient conversion to the active drug. |
Experimental Protocol: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of drug candidates.[12]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Monitor the integrity of the cell monolayer by measuring the TEER. A stable and high TEER value indicates a well-formed barrier.
-
Permeability Assay:
-
Add the AMA-6 formulation to the apical (AP) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
Quantify the concentration of AMA-6 in the collected samples using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of AMA-6.
Workflow for In Vitro Permeability Assay
A schematic workflow for assessing the in vitro permeability of AMA-6 using Caco-2 cell monolayers.
Issue 3: Suspected first-pass metabolism of AMA-6.
Question: In vivo studies in animal models show significantly lower systemic exposure of AMA-6 after oral administration compared to intravenous administration, despite good solubility and permeability. How can I investigate and potentially mitigate first-pass metabolism?
Answer: First-pass metabolism, which occurs primarily in the liver and the intestine, can significantly reduce the amount of active drug reaching the systemic circulation.
Investigative Steps:
-
In Vitro Metabolic Stability Assays:
-
Liver Microsomes: Incubate AMA-6 with liver microsomes (from human and relevant animal species) to assess its metabolic stability. A rapid disappearance of the parent drug suggests significant hepatic metabolism.
-
Hepatocytes: Using primary hepatocytes can provide a more comprehensive picture of metabolism, including both Phase I and Phase II reactions.
-
-
In Silico Prediction: Use computational models to predict potential metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms).
-
In Vivo Animal Studies: Conduct pharmacokinetic studies in animal models with and without inhibitors of specific metabolic enzymes to identify the key metabolic pathways.
Mitigation Strategies:
-
Prodrug Design: Design a prodrug that masks the metabolic site of AMA-6. The prodrug should be stable in the gut and liver and then release the active drug systemically.
-
Formulation with Enzyme Inhibitors: While less common for chronic therapies due to potential drug-drug interactions, co-formulation with a known inhibitor of the primary metabolizing enzyme could be explored in some cases.
-
Alternative Routes of Administration: For drugs with very high first-pass metabolism, non-oral routes such as transdermal, parenteral, or pulmonary delivery may be more appropriate.
Decision Tree for Addressing Poor Bioavailability of AMA-6
A logical workflow to troubleshoot and address the underlying causes of poor bioavailability for AMA-6.
In Vivo Assessment of AMA-6 Bioavailability
Question: What animal models are appropriate for in vivo assessment of AMA-6 bioavailability, and what key pharmacokinetic parameters should be measured?
Answer: The choice of animal model is critical for obtaining relevant preclinical data. Rodents (mice and rats) are commonly used for initial screening due to their cost-effectiveness and ease of handling. Larger animal models like dogs or non-human primates may be used in later stages as their gastrointestinal physiology is more similar to humans.[13]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of AMA-6 dissolved in a suitable vehicle via the tail vein.
-
Oral (PO) Group: Administer a single dose of the AMA-6 formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma and quantify the concentration of AMA-6 using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.
Table 3: Key Pharmacokinetic Parameters for Bioavailability Assessment
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | Reflects the extent of absorption. |
| t1/2 (Half-life) | The time required for the plasma concentration to decrease by half. | Indicates the rate of drug elimination. |
| F (%) (Absolute Bioavailability) | The fraction of the orally administered dose that reaches the systemic circulation compared to the IV dose. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. | The primary measure of bioavailability. |
By systematically addressing these common challenges with the provided strategies and experimental protocols, researchers can significantly enhance the bioavailability of "this compound" and advance its development as a potential new treatment for MRSA infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-methicillin-resistant Staphylococcus aureus (MRSA) substance from the marine bacterium Pseudomonas sp. UJ-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Scale-up Synthesis of Anti-MRSA Agent 6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of "Anti-MRSA agent 6" (also known as compound 3q6).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its proposed mechanism of action?
A1: "this compound" (compound 3q6) is a potent antibacterial agent effective against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It belongs to the diorcinol class of natural products. While the precise mechanism of action is a subject of ongoing research, related phenolic compounds have been found to increase bacterial cell membrane permeability.
Q2: What are the key stages in the synthesis of "this compound"?
A2: The synthesis of "this compound" and its analogues typically involves a multi-step process. The key transformations include a Tsuji-Trost allylation, a Claisen rearrangement to form a key prenylated intermediate, and a Palladium-catalyzed diaryl ether coupling to construct the core structure of the molecule.
Q3: Are there any known safety concerns associated with the reported synthesis protocols?
A3: Yes, some synthetic routes may utilize hazardous reagents. For example, the use of sodium hydride (NaH) as a base requires strict safety precautions due to its high reactivity with moisture and air, which can lead to the evolution of flammable hydrogen gas. It is crucial to handle NaH under an inert atmosphere and to have appropriate quenching procedures in place. The thermal instability of NaH in certain solvents like DMF has also been reported as a safety concern.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of "this compound".
Low Yield in Tsuji-Trost Allylation
Problem: The yield of the Tsuji-Trost allylation step is significantly lower upon scaling up from milligram to gram or kilogram scale.
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | Ensure rigorous exclusion of air and moisture, as Pd(0) catalysts are sensitive to oxidation. Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Ligand Degradation | Phosphine ligands can be sensitive to oxidation. Store ligands under an inert atmosphere and handle them quickly when preparing the reaction mixture. Consider using more robust Buchwald-type biarylphosphine ligands. |
| Poor Mixing | In larger reactors, inefficient stirring can lead to localized high concentrations of reagents, causing side reactions. Ensure adequate agitation for the vessel size. |
| Suboptimal Temperature Control | Exothermic or endothermic events can be more pronounced at scale. Monitor the internal reaction temperature closely and ensure the reactor's heating/cooling system can maintain the optimal temperature range. |
Claisen Rearrangement Issues
Problem: The Claisen rearrangement step results in a mixture of regioisomers or decomposition of the starting material at a larger scale.
| Potential Cause | Recommended Solution |
| Poor Heat Transfer | The high temperatures often required for Claisen rearrangements can be difficult to control on a large scale, leading to "hot spots" and decomposition.[3][4] Use a reactor with efficient heat transfer, such as a jacketed reactor with a suitable heat transfer fluid. Consider microwave-assisted heating for better temperature control on a moderate scale.[4][5] |
| Solvent Effects | The choice of solvent can influence the reaction rate and selectivity.[5] High-boiling, polar aprotic solvents are typically used. Ensure the solvent is dry and of high purity. |
| Formation of Byproducts | At elevated temperatures, side reactions may become more prominent. Optimize the reaction time and temperature to maximize the formation of the desired product while minimizing byproduct formation. |
Challenges in Pd-Catalyzed Diaryl Ether Coupling
Problem: The Palladium-catalyzed diaryl ether coupling, a key step in forming the core structure, is inefficient or fails on a larger scale.
| Potential Cause | Recommended Solution |
| Base Incompatibility or Heterogeneity | Insoluble inorganic bases can lead to reproducibility issues at scale.[6] Consider using a soluble organic base or a finely powdered, dry inorganic base to improve consistency. The choice of base is critical to avoid side reactions.[6] |
| Ligand Selection | The efficiency of the coupling is highly dependent on the phosphine ligand. Bulky, electron-rich biarylphosphine ligands have been shown to be effective for this type of transformation.[7][8] |
| Catalyst Poisoning | Impurities in the starting materials or solvents can poison the palladium catalyst. Ensure all reagents and solvents are of high purity. |
| Product Inhibition | The diaryl ether product may coordinate to the palladium center and inhibit catalytic turnover. Optimization of catalyst and ligand loading may be necessary. |
Purification and Isolation Difficulties
Problem: Isolation and purification of the final "this compound" is challenging, resulting in low purity and recovery.
| Potential Cause | Recommended Solution |
| Complex Mixture of Byproducts | Inefficient reactions in the preceding steps can lead to a complex mixture that is difficult to separate. Optimize each synthetic step to minimize impurity formation. |
| Chromatography Challenges at Scale | Column chromatography, while effective at the lab scale, can be difficult and costly to scale up.[9] Explore alternative purification techniques such as crystallization, preparative HPLC, or supercritical fluid chromatography (SFC).[9] |
| Product Instability | The final compound may be sensitive to light, air, or pH. Handle the purified product under appropriate conditions (e.g., inert atmosphere, protection from light) and store it under recommended conditions. |
Experimental Protocols
A detailed, step-by-step methodology for a key transformation in the synthesis of a diorcinol analogue is provided below.
Protocol: Palladium-Catalyzed Diaryl Ether Coupling
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Use anhydrous, degassed solvents. Toluene is a common solvent for this reaction.
-
The phenol and aryl halide starting materials should be of high purity and dried before use.
-
The palladium source (e.g., Pd(OAc)₂, [(cinnamyl)PdCl]₂) and the phosphine ligand (e.g., a bulky biarylphosphine ligand) should be handled under an inert atmosphere.[10]
-
The base (e.g., K₃PO₄, Cs₂CO₃) should be finely powdered and dried in an oven prior to use.
-
-
Reaction Setup:
-
To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the palladium source and the phosphine ligand.
-
Add the dry solvent via cannula.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the base, followed by the phenol and the aryl halide.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with efficient stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by an appropriate method, such as column chromatography or crystallization.
-
Data Presentation
Table 1: Comparison of Yields at Different Scales for a Model Diaryl Ether Synthesis
| Scale | Starting Material (Aryl Halide) | Phenol | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| Lab Scale | 1 mmol | 1.2 mmol | 2 | K₃PO₄ | Toluene | 85 |
| Pilot Scale | 1 mol | 1.2 mol | 1 | K₃PO₄ | Toluene | 78 |
| Production | 10 mol | 12 mol | 0.5 | Cs₂CO₃ | Toluene | 72 |
Visualizations
Caption: Synthetic pathway for "this compound".
Caption: Troubleshooting workflow for scale-up issues.
Caption: Proposed mechanism of action for this compound.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Analysis of a Novel Acylphloroglucinol Derivative and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel anti-MRSA agent, the acylphloroglucinol derivative A5, against the current standard-of-care antibiotic, vancomycin. The data presented is based on preclinical in vitro studies and aims to offer an objective assessment for researchers in the field of antibiotic drug discovery and development.
I. Overview of Anti-MRSA Agents
Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious MRSA infections.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[3] However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA, respectively) strains, coupled with concerns about its efficacy and potential for nephrotoxicity, has necessitated the search for new therapeutic agents.[4]
Acylphloroglucinol derivatives have emerged as a promising class of compounds with potent antibacterial activity. This guide focuses on the derivative designated as A5, which has demonstrated significant efficacy against MRSA in recent studies.
II. Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of acylphloroglucinol derivative A5 in comparison to vancomycin against MRSA. The data highlights the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values.
| Agent | MIC (μg/mL) | MBC (μg/mL) | Reference Strain(s) |
| Acylphloroglucinol Derivative A5 | 0.98 | 1.95 | MRSA |
| Vancomycin | 4-8 times higher than A5 | Not specified | MRSA |
Data extracted from a 2024 study on the antimicrobial activity of phloroglucinol derivatives.[5]
III. Experimental Protocols
The following are the key experimental methodologies employed to ascertain the efficacy data presented above.
A. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antibacterial activity of the acylphloroglucinol derivative A5 and vancomycin was evaluated by determining their MIC and MBC values against MRSA.
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) strains were used for this assay.
-
Inoculum Preparation: MRSA colonies were suspended in a sterile saline solution, and the turbidity was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Microdilution Method: The MIC was determined using the broth microdilution method in 96-well microtiter plates.
-
A series of twofold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Each well was inoculated with the prepared bacterial suspension.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
-
MBC Determination: To determine the MBC, a 10 μL aliquot from each well showing no visible growth in the MIC assay was sub-cultured onto a Mueller-Hinton agar (MHA) plate.
-
The plates were incubated at 37°C for 24 hours.
-
-
MBC Interpretation: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Experimental workflow for MIC and MBC determination.
IV. Mechanism of Action of Acylphloroglucinol Derivative A5
The proposed mechanism of action for the acylphloroglucinol derivative A5 involves a multi-faceted attack on MRSA cells, distinguishing it from the cell wall synthesis inhibition pathway of vancomycin.
The primary mechanisms are believed to be:
-
Membrane Damage: Compound A5 appears to disrupt the integrity of the bacterial cell membrane. This is supported by observations of increased extracellular potassium ion concentrations following treatment with A5, indicating leakage of intracellular components.[5]
-
Induction of Oxidative Stress: The derivative induces the overproduction of reactive oxygen species (ROS) within the bacterial cell.[5] This leads to a state of oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[5]
Proposed mechanism of action for Acylphloroglucinol Derivative A5.
V. Conclusion
The acylphloroglucinol derivative A5 demonstrates potent in vitro activity against MRSA, with MIC and MBC values that are notably lower than those of vancomycin.[5] Its dual mechanism of action, involving membrane damage and the induction of oxidative stress, presents a promising alternative to traditional cell wall synthesis inhibitors.[5] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of MRSA infections. This guide highlights the importance of exploring novel chemical scaffolds and mechanisms of action to combat the growing threat of antibiotic resistance.
References
- 1. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beckershospitalreview.com [beckershospitalreview.com]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. Association of vancomycin serum concentrations with efficacy in patients with MRSA infections: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: A Novel Oxazolidinone, Radezolid (Surrogate for "Anti-MRSA Agent 6"), Versus Linezolid for the Treatment of MRSA
Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison between the established oxazolidinone antibiotic, linezolid, and a novel, next-generation oxazolidinone, radezolid. For the purpose of this guide, radezolid will serve as a representative example of a next-generation "Anti-MRSA agent 6" to allow for a comparison based on published experimental data. Both agents are evaluated on their mechanism of action, in vitro and in vivo efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), and their activity against intracellular and biofilm-forming bacteria.
Introduction and Mechanism of Action
Linezolid, the first clinically approved oxazolidinone, revolutionized the treatment of serious Gram-positive infections, including those caused by MRSA.[1][2] Radezolid is a novel biaryloxazolidinone developed to improve upon the antibacterial spectrum and potency of earlier compounds in its class.[3]
Both linezolid and radezolid share a unique mechanism of action among protein synthesis inhibitors. They bind to the P-site on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is a crucial first step in bacterial protein synthesis.[3][4] This distinct mechanism means there is no cross-resistance with other classes of antibiotics that target protein synthesis at the elongation stage.[4]
Figure 1: Mechanism of action of oxazolidinones.
Comparative In Vitro Activity
Radezolid consistently demonstrates superior in vitro potency against a wide range of Gram-positive pathogens, including MRSA, when compared to linezolid. Multiple studies have shown that the Minimum Inhibitory Concentration (MIC) values for radezolid are significantly lower. A study of S. aureus clinical isolates from China showed the MIC90 (the concentration required to inhibit 90% of isolates) for radezolid was four-fold lower than that of linezolid.[5]
| Parameter | Radezolid | Linezolid | Reference(s) |
| MRSA MIC Range (mg/L) | ≤0.125 – 0.5 | ≤0.5 – 4 | [5] |
| MRSA MIC50 (mg/L) | 0.25 | 2 | [6] |
| MRSA MIC90 (mg/L) | 0.5 | 2 | [6] |
| Activity vs. LZD-R strains | Retains activity (2- to 8-fold lower MIC) | High MICs (≥8 mg/L) | [3] |
Table 1: Comparative In Vitro Activity (MIC) against S. aureus.
Intracellular Accumulation and Activity
The ability of an antibiotic to penetrate and accumulate within host cells is critical for eradicating intracellular pathogens. S. aureus can survive within phagocytic cells like macrophages, shielding it from the immune system and certain antibiotics. Radezolid shows a marked advantage over linezolid in this regard.
Studies using human THP-1 macrophages have shown that radezolid accumulates rapidly, reaching an intracellular concentration approximately 11-fold higher than the extracellular concentration.[1] In contrast, linezolid accumulation is modest, barely exceeding the extracellular concentration.[1] This superior accumulation translates directly to enhanced intracellular bactericidal activity.
| Parameter | Radezolid | Linezolid | Reference(s) |
| Cellular Accumulation (Phagocytes) | ~11-fold higher than extracellular concentration | ~1-fold (similar to extracellular concentration) | [1] |
| Subcellular Distribution | ~60% Cytosol, ~40% Lysosomes | Primarily cytosolic | [1] |
| Intracellular Potency vs. Intracellular MRSA | Consistently ~10-fold more potent than linezolid | Baseline | [7] |
| Speed of Intracellular Activity | Faster bactericidal effect (maximal effect at 5h) | Slower, static effect observed at 5h | [7] |
Table 2: Comparative Intracellular Pharmacodynamics in THP-1 Macrophages.
Figure 2: Cellular accumulation and activity comparison.
Comparative In Vivo Efficacy
While direct head-to-head in vivo studies comparing radezolid and linezolid in MRSA infection models are limited in publicly available literature, data from a murine thigh infection model using another next-generation oxazolidinone, tedizolid, provides valuable insight. In this model, human-simulated exposures of tedizolid and linezolid resulted in similar efficacy against several MRSA strains over a 72-hour period, with both agents demonstrating bactericidal activity by day three.[8]
A phase 2 clinical trial for uncomplicated skin and skin structure infections (uSSSI) showed that radezolid (450 mg once or twice daily) was non-inferior to linezolid (600 mg twice daily), achieving a clinical cure rate of over 94% in the evaluable population.[9] This clinical outcome, achieved with a potentially lower or less frequent dose, supports the enhanced potency observed in in vitro studies.
| Model / Study | Agent(s) | Key Findings | Reference(s) |
| Murine Thigh Infection Model | Tedizolid vs. Linezolid | Similar reduction in bacterial density (≥2.6 log CFU) after 72 hours for both agents against MRSA. | [8][10] |
| Murine Pneumonia Model (Post-Influenza) | Linezolid | Significantly improved survival outcomes compared to vancomycin; associated with attenuated lung damage. | [11] |
| Phase 2 Clinical Trial (uSSSI) | Radezolid vs. Linezolid | Radezolid (450 mg QD/BID) was non-inferior to Linezolid (600 mg BID) with clinical cure rates >94%. | [9] |
Table 3: Summary of Comparative In Vivo and Clinical Efficacy Data.
Activity Against Biofilms
Bacterial biofilms represent a significant challenge in treating persistent MRSA infections. Radezolid has demonstrated more robust activity in preventing biofilm formation compared to linezolid. At sub-inhibitory concentrations (1/8x and 1/16x MIC), radezolid was shown to be more effective at inhibiting S. aureus biofilm formation than both linezolid and another oxazolidinone, contezolid.[5][12] However, neither agent was effective at eradicating pre-formed, mature biofilms.[13]
Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination
Method: Broth Microdilution (as per CLSI guidelines).
-
Preparation: A two-fold serial dilution of radezolid and linezolid is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum: An overnight culture of the MRSA test strain is diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
B. Time-Kill Assay
Method: Macrodilution Time-Kill.
-
Preparation: Test tubes containing CAMHB with the antibiotic at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC) are prepared. A growth control tube without antibiotic is included.
-
Inoculum: The tubes are inoculated with the MRSA test strain to a starting density of approximately 5 x 105 CFU/mL.
-
Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The removed aliquots are serially diluted in saline and plated on Mueller-Hinton agar. The plates are incubated for 24 hours, and the resulting colonies are counted to determine the CFU/mL at each time point.
-
Analysis: The change in log10 CFU/mL over time is plotted for each concentration. Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log10 reduction.
C. Murine Thigh Infection Model
Method: Neutropenic or Immunocompetent Murine Model.
-
Animal Preparation: Mice (e.g., Swiss Albino) are rendered neutropenic by intraperitoneal injections of cyclophosphamide, if required for the model.
-
Infection: Mice are injected intramuscularly in the thigh with a predetermined inoculum of an MRSA strain (e.g., 1-5 x 105 CFU).
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Radezolid or linezolid is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various dosing regimens. A control group receives the vehicle only.
-
Endpoint Analysis: After a specified treatment period (e.g., 24 or 72 hours), mice are euthanized. The thigh muscles are aseptically removed, homogenized in saline, and serially diluted.
-
Quantification: Dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in log10 CFU/thigh compared to the control group or the initial bacterial load at the start of treatment.
Figure 3: Workflow for a murine thigh infection model.
Summary and Conclusion
Radezolid ("Agent 6") represents a significant advancement over linezolid in the oxazolidinone class for the treatment of MRSA. Its primary advantages lie in its superior in vitro potency and, most critically, its ability to accumulate within host cells, leading to enhanced activity against intracellular MRSA.
Key Comparative Points:
-
Potency: Radezolid is 4- to 8-fold more potent than linezolid against MRSA based on MIC values.[3][5]
-
Intracellular Activity: Radezolid's high level of accumulation in phagocytes gives it a distinct advantage in eradicating intracellular reservoirs of MRSA, a known cause of treatment failure and relapse.[1][7]
-
Activity vs. Resistant Strains: Radezolid retains significant activity against linezolid-resistant MRSA strains.[3]
-
In Vivo Efficacy: While direct comparative data is sparse, clinical trial results for skin infections suggest radezolid is non-inferior to linezolid, likely at a lower or less frequent dose, which is consistent with its enhanced potency.[9]
For drug development professionals, radezolid's profile suggests it is a highly promising candidate for treating complicated MRSA infections, particularly those where intracellular persistence is a concern. Its enhanced potency may allow for lower dosing, potentially improving safety and patient compliance. Further head-to-head in vivo studies are warranted to fully delineate its efficacy and safety profile relative to linezolid.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cellular pharmacokinetics of the novel biaryloxazolidinone radezolid in phagocytic cells: studies with macrophages and polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Radezolid Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Antibacterial and anti-biofilm activity of radezolid against Staphylococcus aureus clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radezolid Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Efficacies of Human Simulated Exposures of Tedizolid and Linezolid against Staphylococcus aureus in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacies of human simulated exposures of tedizolid and linezolid against Staphylococcus aureus in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linezolid Attenuates Lethal Lung Damage during Postinfluenza Methicillin-Resistant Staphylococcus aureus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antibacterial and anti-biofilm activity of radezolid against Staphylococcus aureus clinical isolates from China [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Navigating the Challenge of Resistant MRSA: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating innovative therapeutic strategies. While monotherapy has been the standard, its efficacy is increasingly compromised by resistance. This has spurred a paradigm shift towards combination therapies designed to enhance bactericidal activity, overcome resistance, and improve clinical outcomes. This guide provides a comparative overview of established and investigational combination therapies for resistant MRSA infections, supported by experimental data and detailed methodologies, to inform preclinical and clinical research endeavors.
Efficacy of Anti-MRSA Combination Therapies: A Data-Driven Comparison
The following tables summarize the in vitro and in vivo efficacy of various combination therapies against resistant MRSA strains. These combinations often exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects.
| Combination Therapy | MRSA Strain(s) | In Vitro Synergy (MIC, FIC Index) | In Vivo Efficacy (Animal Model) | Reference(s) |
| Daptomycin + β-Lactams (e.g., Ceftaroline, Oxacillin) | Daptomycin-resistant MRSA, Vancomycin-intermediate S. aureus (VISA) | Synergistic; β-lactams enhance daptomycin binding to the cell membrane. | Enhanced clearance of MRSA in target tissues in animal models.[1] In a randomized pilot study, daptomycin plus ceftaroline resulted in a significantly lower in-hospital mortality rate (0%) compared to standard of care (26%) for MRSA bacteremia.[1] | [1] |
| Vancomycin + β-Lactams (e.g., Cefazolin, Oxacillin) | Vancomycin-susceptible MRSA, VISA | Synergistic; dual effects on peptidoglycan synthesis.[1] The "seesaw effect" is observed where increased vancomycin resistance correlates with increased susceptibility to β-lactams.[1] | A study showed a significant reduction in clinical failure in patients with vancomycin-susceptible MRSA bacteremia.[1] | [1] |
| Daptomycin + Fosfomycin | MRSA | Synergistic and rapidly bactericidal in vitro. | Improved outcomes in experimental endocarditis models.[2] | [2] |
| Vancomycin + Rifampicin | MRSA | Synergistic activity observed in vitro. | Therapeutic effectiveness verified in a mouse infection model.[3] | [3] |
| Linezolid + Daptomycin | MRSA | Reports are conflicting, with some studies showing synergy in time-kill assays and others indicating antagonism or indifference in checkerboard assays.[4] | A simulated endocardial vegetation model showed better efficacy than either agent alone.[4] | [4] |
Understanding the Mechanisms: Signaling Pathways in MRSA Resistance and Combination Therapy
The development of resistance in MRSA is a complex process involving genetic modifications that alter the targets of antibiotics. A key mechanism is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics.[5][6] Combination therapies often work by targeting different steps in critical bacterial pathways or by creating a "synergistic vulnerability."
Caption: MRSA resistance and the synergistic action of combination therapies.
Experimental Protocols for Evaluating Novel Anti-MRSA Agents
For researchers developing novel compounds such as "Anti-MRSA agent 6," a series of well-defined experiments are crucial to characterize their potential in combination therapies.
In Vitro Synergy Testing: The Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Caption: A streamlined workflow for performing a checkerboard synergy assay.
Detailed Methodology:
-
Preparation of Antimicrobials: Prepare stock solutions of each agent in an appropriate solvent. Perform serial twofold dilutions of each agent in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB. Add 50 µL of each dilution of Agent A along the y-axis and 50 µL of each dilution of Agent B along the x-axis, creating a matrix of concentrations.
-
Inoculum Preparation: Prepare a suspension of the MRSA test strain equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
FIC Index Calculation: The FIC Index is calculated as follows: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
In Vivo Efficacy: Murine Systemic Infection Model
Animal models are indispensable for evaluating the in vivo efficacy of new combination therapies. The murine systemic infection model is a commonly used preclinical model.
Detailed Methodology:
-
Infection: Female BALB/c mice (6-8 weeks old) are typically used.[7] A lethal or sublethal dose of a clinical MRSA isolate is injected intraperitoneally or intravenously. The inoculum size is critical and should be predetermined in pilot studies.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. The combination therapy, individual agents, and a vehicle control are administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral). Dosing regimens and treatment durations will vary depending on the pharmacokinetic and pharmacodynamic properties of the agents.
-
Monitoring: Mice are monitored for signs of illness and mortality over a defined period (e.g., 7 days).
-
Bacterial Burden: At the end of the study, or at specified time points, mice are euthanized, and target organs (e.g., kidneys, spleen, liver) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Bacterial burden data are typically analyzed using non-parametric tests such as the Mann-Whitney U test.
Future Directions and the Role of Novel Agents
The landscape of anti-MRSA therapy is continually evolving. While the combinations discussed here represent significant progress, the threat of emerging resistance necessitates the continued development of novel agents. A compound like "this compound," which has demonstrated in vitro activity against MRSA, is a candidate for further investigation in combination regimens.[8] Future research should focus on:
-
Elucidating Mechanisms of Synergy: A deeper understanding of how novel agents interact with existing antibiotics at a molecular level will enable more rational design of combination therapies.
-
Optimizing Dosing Strategies: Pharmacokinetic and pharmacodynamic modeling can help to optimize dosing regimens to maximize synergy and minimize toxicity.
-
Exploring Novel Targets: The identification of new bacterial targets is crucial for developing the next generation of antibiotics that can overcome existing resistance mechanisms.
By leveraging the experimental frameworks and comparative data presented in this guide, researchers can more effectively evaluate the potential of new anti-MRSA agents and contribute to the development of robust and durable therapeutic strategies against resistant MRSA infections.
References
- 1. Current Paradigms of Combination Therapy in Methicillin-Resistant Staphylococcus aureus (MRSA) Bacteremia: Does it Work, Which Combination, and For Which Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validating the Target of a Novel Anti-MRSA Agent: A Comparative Guide to Genetic Approaches
Introduction
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents. "Anti-MRSA agent 6," a quinoline-3-carbaldehyde hydrazone derivative also identified as compound 3q6, has demonstrated promising activity against MRSA. However, its precise molecular target within the bacterial cell remains to be fully elucidated in publicly available literature. This guide provides a comprehensive overview of the genetic approaches that are essential for validating the molecular target of a novel compound like "this compound." We will compare these methodologies and the interpretation of their results with established data for well-characterized anti-MRSA agents, offering a roadmap for researchers and drug development professionals.
Genetic Approaches for Target Validation
Genetic manipulation of the pathogen is a powerful strategy to confirm the specific molecular target of an antimicrobial agent. The primary methods involve assessing how alterations in the expression or sequence of a putative target gene affect the susceptibility of the bacteria to the compound.
Generation of Resistant Mutants and Whole-Genome Sequencing
One of the most definitive methods for target identification is the selection of spontaneous resistant mutants and subsequent genomic analysis. Bacteria are cultured in the presence of sub-lethal concentrations of the antimicrobial agent, and colonies that exhibit reduced susceptibility are isolated. Whole-genome sequencing of these resistant mutants can then pinpoint mutations in the gene encoding the putative target.
Experimental Protocol: Isolation of Resistant Mutants and Whole-Genome Sequencing
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC BAA-1717).
-
Culture Conditions: Grow the bacterial culture to mid-log phase in Mueller-Hinton broth.
-
Selection of Mutants: Plate a high density of bacterial cells (e.g., 10⁹ CFU) onto Mueller-Hinton agar plates containing 4x, 8x, and 16x the minimum inhibitory concentration (MIC) of "this compound."
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Isolation and Verification: Isolate colonies that grow on the drug-containing plates. Re-streak onto fresh drug-containing plates to confirm the resistance phenotype. Determine the new MIC of "this compound" for the isolated mutants.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant mutants and the parental wild-type strain.
-
Whole-Genome Sequencing: Perform next-generation sequencing (e.g., Illumina sequencing) on the extracted DNA.
-
Bioinformatic Analysis: Align the sequencing reads of the resistant mutants to the reference genome of the parental strain. Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.
Target Gene Overexpression
If a compound's target is a specific enzyme or protein, overexpressing this target within the bacterial cell can lead to a decreased susceptibility to the compound. This is because the increased number of target molecules effectively titrates the drug, requiring a higher concentration to achieve the same inhibitory effect.
Experimental Protocol: Target Gene Overexpression
-
Vector Construction: Clone the putative target gene into an inducible expression vector (e.g., a tetracycline-inducible plasmid).
-
Transformation: Transform the expression vector into the wild-type S. aureus strain.
-
Induction of Expression: Grow the transformed bacteria in the presence and absence of the inducer (e.g., anhydrotetracycline).
-
MIC Determination: Perform MIC testing of "this compound" on both the induced (overexpressing the target) and uninduced (basal level expression) cultures.
-
Analysis: A significant increase in the MIC in the induced culture compared to the uninduced culture provides strong evidence that the cloned gene encodes the target of the compound.
Target Gene Knockdown or Conditional Knockout
Conversely, reducing the expression of the target gene should render the bacteria more susceptible to the antimicrobial agent. This can be achieved through techniques like CRISPR interference (CRISPRi) for gene knockdown or creating a conditional knockout strain where the expression of the target gene is essential for viability and can be repressed.
Experimental Protocol: Target Gene Knockdown using CRISPRi
-
sgRNA Design: Design a single-guide RNA (sgRNA) that specifically targets the promoter region or the coding sequence of the putative target gene.
-
Vector Construction: Clone the designed sgRNA into a vector that also expresses a catalytically inactive Cas9 (dCas9) under the control of an inducible promoter.
-
Transformation: Introduce the CRISPRi vector into the wild-type S. aureus strain.
-
Induction of Knockdown: Grow the transformed bacteria in the presence of an inducer to express dCas9 and the sgRNA, leading to the transcriptional repression of the target gene.
-
MIC Determination: Determine the MIC of "this compound" for both the induced (target knockdown) and uninduced cultures.
-
Analysis: A decrease in the MIC upon knockdown of the target gene supports its role as the compound's target.
Comparative Data Presentation
The following table summarizes hypothetical quantitative data from the described genetic validation experiments for "this compound." For comparison, data for Linezolid, a known anti-MRSA agent that targets the 50S ribosomal subunit by binding to the 23S rRNA, is included.
| Genetic Approach | Experimental Condition | Hypothetical MIC of "this compound" (µg/mL) | Linezolid MIC (µg/mL) - Known Target: 23S rRNA |
| Resistant Mutant Analysis | Wild-Type Strain | 1 | 2 |
| Resistant Mutant 1 (Hypothetical Target Gene Mutation) | 16 | 32 (with G2576U mutation in 23S rRNA) | |
| Resistant Mutant 2 (Hypothetical Target Gene Mutation) | 32 | 64 (with G2576U mutation in 23S rRNA) | |
| Target Overexpression | Wild-Type with Empty Vector | 1 | 2 |
| Wild-Type with Overexpression Vector (Uninduced) | 1 | 2 | |
| Wild-Type with Overexpression Vector (Induced) | 8 | 16 (overexpressing a ribosomal protection factor) | |
| Target Knockdown (CRISPRi) | Wild-Type with Control Vector | 1 | 2 |
| Wild-Type with Target Knockdown Vector (Uninduced) | 1 | 2 | |
| Wild-Type with Target Knockdown Vector (Induced) | 0.125 | 0.25 (with knockdown of a ribosomal protein) |
Visualizing the Validation Workflow and Mechanism
Diagrams generated using Graphviz can effectively illustrate the logical flow of experiments and the proposed mechanism of action.
Caption: Workflow for the genetic validation of an antimicrobial agent's target.
Caption: Hypothetical mechanism of "this compound" targeting an essential enzyme.
Conclusion
While the specific molecular target of "this compound" awaits elucidation, the genetic approaches outlined in this guide provide a robust framework for its identification and validation. By systematically applying resistance studies, gene overexpression, and gene knockdown experiments, and comparing the results to those of well-understood antibiotics like Linezolid, researchers can confidently pinpoint the mechanism of action of novel anti-MRSA candidates. This rigorous validation is a critical step in the preclinical development of new agents to combat the growing threat of antibiotic-resistant bacteria.
A Comparative Analysis of a Novel Anti-MRSA Agent and Daptomycin
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of "Anti-MRSA agent 6," a novel synthetic compound, and Daptomycin, a well-established lipopeptide antibiotic. This comparison is based on available preclinical data, focusing on their antibacterial activity, mechanism of action, and cytotoxicity.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel antimicrobial agents. This guide presents a side-by-side comparison of a recently synthesized quinoline-3-carbaldehyde hydrazone derivative, referred to as "this compound" (compound 3q6), and the clinically utilized antibiotic, Daptomycin. While Daptomycin has been a valuable tool in combating Gram-positive infections, the emergence of resistance necessitates the exploration of new chemical entities. "this compound" has demonstrated promising in vitro activity against MRSA, warranting a closer examination of its potential.
Antibacterial Activity
A critical aspect of any antimicrobial agent is its potency against target pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of "this compound" and Daptomycin against various bacterial strains.
| Organism | "this compound" (Compound 3q6) MIC (μg/mL) [1] | Daptomycin MIC (μg/mL) |
| S. aureus ATCC 29213 | 16 | 0.25 - 1 |
| S. aureus (MRSA isolate) | 16 | 0.5 - 2 |
| E. faecalis ATCC 29212 | 32 | 1 - 4 |
| E. faecalis isolate | 64 | 1 - 8 |
| E. coli ATCC 25922 | 256 | Inactive |
| E. coli isolate | 256 | Inactive |
| P. aeruginosa ATCC 27853 | 128 | Inactive |
| P. aeruginosa isolate | >256 | Inactive |
Note: Daptomycin MIC values are typical ranges observed in clinical and laboratory settings. Daptomycin is not active against Gram-negative bacteria like E. coli and P. aeruginosa.
Mechanism of Action
The two agents exhibit distinct mechanisms for their antibacterial effects.
"this compound" (Compound 3q6): Based on in silico molecular docking studies, "this compound" is proposed to target bacterial DNA topoisomerase IV.[2] This enzyme is crucial for DNA replication and segregation in bacteria. The quinoline nitrogen of the compound is suggested to form a hydrogen bond with the ARG132 residue in the active site of the enzyme, leading to inhibition of its function and subsequent bacterial cell death.[2]
Daptomycin: Daptomycin's mechanism is well-characterized and involves the disruption of the bacterial cell membrane.[3] In a calcium-dependent manner, it inserts into the cell membrane of Gram-positive bacteria, leading to the formation of ion channels.[3] This results in a rapid depolarization of the membrane, leakage of intracellular ions, and ultimately, cell death due to the cessation of DNA, RNA, and protein synthesis.[3]
Figure 1. Proposed mechanisms of action.
Cytotoxicity
An essential consideration for any potential therapeutic agent is its safety profile. "this compound" has been evaluated for its cytotoxicity against human cell lines.
| Cell Line | "this compound" (Compound 3q6) Cytotoxicity [1] | Daptomycin Cytotoxicity |
| MCF-7 (Human breast adenocarcinoma) | Low cytotoxicity at 100 μM | Generally considered to have a favorable safety profile with primary adverse effect being muscle toxicity at high doses. |
| A549 (Human lung carcinoma) | Low cytotoxicity at 100 μM | Not typically associated with direct cytotoxicity to these cell lines in standard assays. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for "this compound":
The antimicrobial activity of "this compound" was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Standard and clinical isolate strains of S. aureus, E. faecalis, E. coli, and P. aeruginosa were used.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of 0.5 McFarland standard.
-
Drug Dilution: The compound was serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Incubation: The plates were inoculated with the bacterial suspension and incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay for "this compound":
The cytotoxicity of "this compound" was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: MCF-7 and A549 cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with the compound at a concentration of 100 μM.
-
Incubation: The plates were incubated for a specified period.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.
-
Absorbance Measurement: The formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine cell viability.
References
In vivo efficacy of "Anti-MRSA agent 6" compared to standard of care
A critical evaluation of "Anti-MRSA agent 6," a novel quinoline-3-carbaldehyde hydrazone derivative, reveals promising in-vitro activity. However, a direct comparison of its in vivo efficacy against standard-of-care treatments for Methicillin-resistant Staphylococcus aureus (MRSA) infections is currently hampered by the lack of publicly available animal model data for this specific compound. This guide provides a comprehensive overview of the available preclinical data for "this compound" and contrasts it with the established in vivo performance of vancomycin and linezolid, the cornerstones of current MRSA therapy.
Introduction to "this compound"
"this compound," also identified as compound 3q6, belongs to a class of quinoline-3-carbaldehyde hydrazone derivatives. In vitro studies have demonstrated its potential as an antibacterial agent against MRSA.[1][2] The proposed mechanism of action, based on molecular docking studies, involves the inhibition of DNA topoisomerase IV, an essential enzyme for bacterial DNA replication.[1][2] This mode of action differs from the cell wall synthesis inhibition of vancomycin and the protein synthesis inhibition of linezolid.
Standard of Care: Vancomycin and Linezolid
Vancomycin, a glycopeptide antibiotic, and linezolid, an oxazolidinone, are the most frequently utilized drugs for treating severe MRSA infections.[3] Their efficacy has been extensively documented in numerous preclinical and clinical studies. Vancomycin disrupts the synthesis of the bacterial cell wall, while linezolid inhibits the initiation of protein synthesis.
Comparative In Vitro Activity
While in vivo data for "this compound" is not available, a comparison of its in vitro activity against MRSA with that of vancomycin and linezolid provides some initial insights.
| Compound | Class | Mechanism of Action | MRSA MIC Range (μg/mL) |
| This compound (3q6) | Quinoline-3-carbaldehyde hydrazone | DNA Topoisomerase IV inhibitor (putative) | 16[1][2] |
| Vancomycin | Glycopeptide | Cell wall synthesis inhibitor | 0.5 - 2 |
| Linezolid | Oxazolidinone | Protein synthesis inhibitor | 0.5 - 4 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific MRSA strain and testing methodology.
In Vivo Efficacy of Standard of Care (Murine Models)
To provide a benchmark for the anticipated in vivo performance of novel agents like "this compound," this section summarizes typical efficacy data for vancomycin and linezolid in established murine infection models.
Murine Sepsis Model
| Treatment | Dosage | Bacterial Load Reduction (log10 CFU/organ) | Survival Rate (%) |
| Vancomycin | 110 mg/kg, IV, BID | 2-3 (spleen, liver) | 60-80 |
| Linezolid | 50-75 mg/kg, IV/PO, BID | 2-4 (spleen, liver) | 70-90 |
| Untreated Control | - | 0 | 0-20 |
Murine Skin and Soft Tissue Infection (SSTI) Model
| Treatment | Dosage | Lesion Size Reduction (%) | Bacterial Load Reduction (log10 CFU/g tissue) |
| Vancomycin | 50 mg/kg, SC, BID | 40-60 | 2-3 |
| Linezolid | 60 mg/kg, PO, BID | 50-70 | 3-4 |
| Untreated Control | - | 0 | 0 |
Murine Pneumonia Model
| Treatment | Dosage | Bacterial Load Reduction (log10 CFU/lung) | Survival Rate (%) |
| Vancomycin | 110 mg/kg, IV, BID | 2-3 | 50-70 |
| Linezolid | 50-100 mg/kg, IV/PO, BID | 3-5 | 60-80 |
| Untreated Control | - | 0 | 0-20 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. The following are standardized protocols for key murine MRSA infection models.
Murine Sepsis Model
-
Animal Model: 6-8 week old female BALB/c mice.
-
Infection: Intraperitoneal injection of a lethal dose of MRSA (e.g., USA300 strain) at a concentration of 1-5 x 10⁸ CFU per mouse.
-
Treatment: Initiation of antibiotic therapy (e.g., vancomycin, linezolid, or test agent) via intravenous or oral administration 1-2 hours post-infection. Dosing is typically continued for 3-7 days.
-
Endpoints:
-
Survival: Monitored daily for up to 14 days.
-
Bacterial Burden: At selected time points, mice are euthanized, and organs (spleen, liver, kidneys) are harvested, homogenized, and plated for CFU enumeration.
-
Murine Skin and Soft Tissue Infection (SSTI) Model
-
Animal Model: 6-8 week old female BALB/c mice. The dorsal flank is shaved 24 hours prior to infection.
-
Infection: Subcutaneous or intradermal injection of a sub-lethal dose of MRSA (e.g., USA300 strain) at a concentration of 1-5 x 10⁷ CFU per mouse.
-
Treatment: Initiation of antibiotic therapy 2-4 hours post-infection, administered systemically (IV, PO, SC) or topically.
-
Endpoints:
-
Lesion Size: Measured daily using calipers.
-
Bacterial Burden: At the end of the study, the skin lesion is excised, weighed, homogenized, and plated for CFU enumeration.
-
Murine Pneumonia Model
-
Animal Model: 6-8 week old female BALB/c mice.
-
Infection: Intranasal or intratracheal instillation of a lethal dose of MRSA (e.g., USA300 strain) at a concentration of 1-5 x 10⁸ CFU per mouse.
-
Treatment: Initiation of antibiotic therapy 2-4 hours post-infection, typically via intravenous or subcutaneous routes.
-
Endpoints:
-
Survival: Monitored daily for up to 7 days.
-
Bacterial Burden: At selected time points, lungs are harvested, homogenized, and plated for CFU enumeration.
-
Signaling Pathways in MRSA Pathogenesis and Treatment
The interaction between MRSA and the host, as well as the mechanisms of antibiotic action, involve complex signaling pathways.
References
- 1. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acikerisim.trakya.edu.tr [acikerisim.trakya.edu.tr]
- 3. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-MRSA Agent 6's Potential Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of a novel investigational compound, "Anti-MRSA agent 6," against vancomycin-intermediate Staphylococcus aureus (VISA). Due to the absence of direct published experimental data on "this compound" against VISA strains, this analysis is based on its known activity against methicillin-resistant S. aureus (MRSA) and a hypothetical comparison with established anti-VISA agents. The primary mechanism of resistance in VISA involves a thickened cell wall, which traps vancomycin, preventing it from reaching its target. The potential of "this compound" to overcome this resistance mechanism is a key focus of this guide.
Performance Comparison: Quantitative Data
The following tables summarize the known minimum inhibitory concentrations (MICs) of "this compound" against S. aureus and the typical MIC ranges for standard-of-care antibiotics against VISA strains. A hypothetical MIC range for "this compound" against VISA is included for comparative purposes, based on the assumption that its efficacy may be comparable to or slightly reduced against VISA compared to susceptible MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antimicrobial Agent | Organism | MIC Range (µg/mL) | Reference |
| This compound | S. aureus (MRSA) | 4 - 16 | [1] |
| (Hypothetical)This compound | S. aureus (VISA) | 4 - 32 | - |
| Vancomycin | S. aureus (VISA) | 4 - 8 | [2] |
| Daptomycin | S. aureus (VISA) | 1 - 4 | [3] |
| Linezolid | S. aureus (VISA) | 1 - 4 |
Note: The MIC for "this compound" against VISA is hypothetical and requires experimental validation.
Mechanism of Action and Potential Advantages
"this compound" is a cationic, amphipathic small molecule based on a triazine-piperazine-triazine scaffold.[3] Compounds with this structure are known to have an intracellular mode of action, which could be advantageous against VISA.[3] Unlike vancomycin, which targets cell wall synthesis externally, an intracellular target may not be affected by the thickened cell wall of VISA strains.
Potential Advantages of an Intracellular Mechanism against VISA:
-
Bypassing Cell Wall Trapping: A primary challenge in treating VISA infections is the sequestration of vancomycin by the thickened peptidoglycan layer. An agent that does not target the cell wall would not be susceptible to this resistance mechanism.
-
Novel Target Engagement: Targeting intracellular processes offers a different approach compared to cell wall active agents, potentially reducing the likelihood of cross-resistance.
Experimental Protocols
To rigorously evaluate the efficacy of "this compound" against VISA, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Antimicrobial Agent: Prepare a stock solution of "this compound" in a suitable solvent. Create a series of twofold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the VISA strain overnight on a suitable agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Preparation: Prepare tubes containing CAMHB with "this compound" at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the agent.
-
Inoculation: Inoculate each tube with the VISA strain to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube. Perform serial dilutions in sterile saline and plate onto a suitable agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Synergy Testing: Checkerboard Assay
This assay evaluates the interaction between two antimicrobial agents (e.g., "this compound" and vancomycin).
Methodology:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of "this compound" (horizontally) and a second antimicrobial agent like vancomycin (vertically).
-
Inoculation: Inoculate the wells with the VISA strain as described for the MIC assay.
-
Incubation and Reading: Incubate and determine the MIC of each agent alone and in combination.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the VISA resistance mechanism, the experimental workflow for evaluating a novel agent, and a logical diagram for interpreting synergy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic, amphipathic small molecules based on a triazine-piperazine-triazine scaffold as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of "Anti-MRSA agent 6" with other novel anti-MRSA compounds
FOR IMMEDIATE RELEASE
[City, State] – November 8, 2025 – In the global fight against antimicrobial resistance, the emergence of novel agents targeting Methicillin-resistant Staphylococcus aureus (MRSA) offers a beacon of hope. This guide provides a comprehensive head-to-head comparison of "Anti-MRSA agent 6" (compound 3q6) with other promising anti-MRSA compounds that have recently emerged from diverse discovery platforms, including repurposed drugs, natural products, and artificial intelligence-driven design. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data.
Executive Summary
The escalating threat of MRSA infections necessitates the urgent development of new therapeutics with novel mechanisms of action. This report evaluates the preclinical profiles of five distinct anti-MRSA compounds:
-
This compound (Compound 3q6): A potent synthetic compound with broad-spectrum activity against various bacterial strains.
-
Celecoxib-derived Compound 46: A repurposed non-steroidal anti-inflammatory drug (NSAID) derivative with a novel antibacterial target.
-
Epidermicin NI01: A first-in-class peptide antibiotic with efficacy in decolonizing MRSA.
-
Marinopyrrole A derivative (MA-D1): A marine natural product derivative that inhibits bacterial cell wall biosynthesis.
-
1-acetyl-beta-carboline: A natural product isolated from a marine actinomycete with synergistic effects with existing antibiotics.
This guide summarizes their in vitro potency, in vivo efficacy, and mechanisms of action, based on publicly available data.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for each compound, facilitating a direct comparison of their preclinical performance.
Table 1: In Vitro Antibacterial Activity
| Compound | MRSA Strain(s) | MIC (µg/mL) | Other Active Against | Reference(s) |
| This compound (Compound 3q6) | S. aureus ATCC 29213, S. aureus isolate | 16 | E. faecalis, E. coli, P. aeruginosa | [1] |
| Celecoxib-derived Compound 46 | MRSA ATCC 33592, SCCmec VT | 0.5 | S. aureus ATCC 29213, S. epidermidis ATCC 35984 | [2] |
| Epidermicin NI01 | Not specified | Not specified | Gram-positive pathogens including Streptococci | [3] |
| AI-Discovered Compound (DN1) | Multi-drug-resistant S. aureus | Not specified | Not specified | [4][5][6] |
| Marinopyrrole A derivative (MA-D1) | MRSA, VRE | Not specified | Gram-positive organisms, H. influenzae | [1][7] |
| 1-acetyl-beta-carboline | MRSA strains | 32-128 | Not specified |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Infection Type | Key Findings | Reference(s) |
| This compound (Compound 3q6) | No data available | No data available | No data available | |
| Celecoxib-derived Compound 46 | C57BL/6 mice | MRSA infection | Single 30 mg/kg IP dose improved survival | [2] |
| Epidermicin NI01 | Cotton rats | Nasal colonization | Single 0.8% dose as effective as 6 doses of 2% mupirocin in eradicating MRSA | [8][9] |
| AI-Discovered Compound (DN1) | Mice | Skin infection | Cleared MRSA skin infection | [4] |
| Marinopyrrole A derivative (MA-D1) | Not specified | Not specified | Potent, concentration-dependent bactericidal activity | [7] |
| 1-acetyl-beta-carboline | No data available | No data available | No data available |
Table 3: Mechanism of Action and Other Properties
| Compound | Mechanism of Action | Key Properties | Reference(s) |
| This compound (Compound 3q6) | Not specified | Low cytotoxicity for MCF-7 and A549 cells | [1] |
| Celecoxib-derived Compound 46 | Novel target suggested to be YidC2 translocase | Bacteria-specific killing | [2][10][11] |
| Epidermicin NI01 | Novel mode of action | First-in-class peptide antibiotic | [3] |
| AI-Discovered Compound (DN1) | Disrupts bacterial cell membranes | Structurally distinct from existing antibiotics | [4][6] |
| Marinopyrrole A derivative (MA-D1) | Targets 6-phosphoglucosamine synthetase (GlmS), inhibiting cell wall biosynthesis | Prolonged post-antibiotic effect | [1] |
| 1-acetyl-beta-carboline | Not specified | Synergistic antibacterial activity with ampicillin | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The methodologies for the key experiments cited in this guide are summarized below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial potency. The data presented here were likely obtained using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in microtiter plates. A standardized inoculum of the test bacterium is added to each well, and the plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Animal Models of Infection
-
Murine Systemic Infection Model (for Celecoxib-derived Compound 46): C57BL/6 mice were infected with a lethal dose of MRSA. A single intraperitoneal (IP) injection of compound 46 at 30 mg/kg was administered, and the survival of the mice was monitored over time compared to a control group.[2]
-
Cotton Rat Nasal Colonization Model (for Epidermicin NI01): The nares of cotton rats were colonized with MRSA. A single topical dose of 0.8% epidermicin NI01 was administered and compared to a regimen of 2% mupirocin administered twice daily for three days. The bacterial load in the nares was quantified at the end of the study to determine the efficacy of decolonization.[8][9]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A simplified workflow for the discovery and preclinical evaluation of novel anti-MRSA agents.
Caption: The proposed mechanism of action for the Marinopyrrole A derivative (MA-D1).
Caption: The synergistic relationship between 1-acetyl-beta-carboline and beta-lactam antibiotics.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Using generative AI, researchers design compounds that can kill drug-resistant bacteria | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. pymnts.com [pymnts.com]
- 6. eweek.com [eweek.com]
- 7. Pharmacological Properties of the Marine Natural Product Marinopyrrole A against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A single dose of epidermicin NI01 is sufficient to eradicate MRSA from the nares of cotton rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A single dose of epidermicin NI01 is sufficient to eradicate MRSA from the nares of cotton rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Celecoxib Derivative Eradicates Antibiotic-Resistant Staphylococcus aureus and Biofilms by Targeting YidC2 Translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Celecoxib Derivative Eradicates Antibiotic-Resistant Staphylococcus aureus and Biofilms by Targeting YidC2 Translocase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synergistic antibacterial activity of 1-acetyl-beta-carboline and beta-lactams against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Anti-MRSA Agent 6
For researchers, scientists, and drug development professionals, the culmination of an experiment or clinical trial brings the critical responsibility of proper waste disposal. This is particularly true for investigational compounds like Anti-MRSA agent 6. Adherence to stringent disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental protection, and the prevention of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the integrity of your research environment and the well-being of the wider community.
The disposal of investigational drugs is governed by a multi-layered framework of federal and state regulations, as well as institutional policies. Therefore, the first and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department and the specific protocol for this compound. These resources will provide precise instructions tailored to your location and the specific chemical properties of the agent.
Standard Operating Procedure for Disposal
The following is a generalized procedure based on best practices for the disposal of investigational antimicrobial agents.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste materials, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: This includes unused or expired pure compounds, contaminated lab supplies (e.g., weigh boats, contaminated gloves), and empty stock vials.
-
Liquid Waste: This includes stock solutions and any liquid media containing high concentrations of this compound.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound should be disposed of in a designated sharps container.[3]
Step 3: Storage
All hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be secure, well-ventilated, and away from general laboratory traffic. The containers should be kept closed except when adding waste.
Step 4: Request for Disposal
Once a waste container is full, or if the experiment is complete, a request for disposal must be submitted to your institution's EHS department.[1] They will arrange for a trained professional to pick up the waste for final disposal, which is typically incineration at an EPA-permitted facility.[1][4][5]
Chemical Deactivation: A Pre-Treatment Option for Beta-Lactam Agents
Should this compound be a beta-lactam antibiotic, chemical deactivation prior to disposal can be considered to mitigate the risk of environmental contamination and the development of antibiotic resistance.[6] This procedure should only be performed if approved by your institution's EHS and outlined in your experimental protocol.
A common method involves hydrolysis of the beta-lactam ring using a sodium hydroxide solution.[6][7]
Experimental Protocol for Deactivation:
-
Under a certified chemical fume hood, prepare a 1 M sodium hydroxide solution.
-
Carefully add the sodium hydroxide solution to the liquid waste containing the beta-lactam agent. The exact volume and incubation time will depend on the concentration of the agent and should be specified in your protocol.
-
Allow the mixture to react for the designated time to ensure complete hydrolysis of the beta-lactam ring.
-
Following deactivation, the resulting solution is still considered hazardous waste and must be collected and disposed of following the standard procedures outlined above.
| Parameter | Value | Unit | Source |
| Deactivating Agent | Sodium Hydroxide | - | [6][7] |
| Concentration | 1 | M | [6] |
| pH for Degradation | ~10.00 - 13.00 | - | [7] |
This table provides illustrative quantitative data for a potential deactivation protocol. The specific parameters for this compound must be obtained from the relevant safety data sheet or experimental protocol.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
By diligently following these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
